Ledasorexton
Description
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Properties
CAS No. |
2758363-88-9 |
|---|---|
Molecular Formula |
C22H32FN5O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2R)-2-cyclopropyl-2-[(1S,5R)-3-[(3S,4R)-1-(5-fluoropyrimidin-2-yl)-3-methoxypiperidin-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]acetamide |
InChI |
InChI=1S/C22H32FN5O2/c1-30-19-12-27(22-25-10-15(23)11-26-22)7-6-18(19)14-8-16-4-5-17(9-14)28(16)20(21(24)29)13-2-3-13/h10-11,13-14,16-20H,2-9,12H2,1H3,(H2,24,29)/t14?,16-,17+,18-,19-,20-/m1/s1 |
InChI Key |
AXOUSJFGEOVDQT-GFVFYWETSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ledasorexton in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ledasorexton is a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist currently under investigation for its therapeutic potential in disorders of hypersomnolence, such as narcolepsy. Its mechanism of action centers on the targeted activation of the OX2R in the central nervous system (CNS), thereby mimicking the function of the endogenous neuropeptide orexin-A and orexin-B. This targeted engagement of the orexin system is designed to restore wakefulness-promoting signals that are deficient in conditions like narcolepsy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical data, and outlines the experimental methodologies employed to characterize its pharmacological profile.
Introduction to the Orexin System and its Role in Wakefulness
The orexin system, comprising two G protein-coupled receptors, the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), and their endogenous ligands, orexin-A and orexin-B, is a critical regulator of sleep and wakefulness. Orexin-producing neurons are located exclusively in the lateral hypothalamus but project widely throughout the CNS, innervating key arousal centers. The loss of these neurons is the primary cause of narcolepsy type 1, leading to excessive daytime sleepiness and cataplexy.
The OX2R, in particular, plays a crucial role in the promotion and stabilization of wakefulness. Activation of OX2R by orexin peptides leads to the depolarization of wake-promoting neurons, including those in the tuberomammillary nucleus (histaminergic), locus coeruleus (noradrenergic), and dorsal raphe (serotonergic). By selectively targeting the OX2R, this compound aims to amplify these wakefulness signals, thereby addressing the core pathophysiology of orexin deficiency.
Core Mechanism of Action of this compound
This compound is an orally active, selective agonist of the orexin 2 receptor (OX2R).[1] Its primary mechanism of action is to bind to and activate the OX2R in the brain, thereby mimicking the effects of the endogenous orexin peptides. This activation of OX2R is expected to increase the activity of wake-promoting neuronal pathways, leading to an improvement in wakefulness and a reduction in the symptoms of narcolepsy.
Orexin 2 Receptor Signaling Pathway
Upon binding of this compound to the OX2R, a conformational change is induced in the receptor, leading to the activation of intracellular G proteins, primarily of the Gq/11 and Gs subtypes. This initiates a cascade of downstream signaling events:
-
Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium and activation of PKC leads to neuronal depolarization and increased neuronal excitability.
-
Gs Pathway: The Gs protein pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal function and gene expression.
The following diagram illustrates the signaling pathway of this compound at the OX2R:
References
The Discovery and Synthesis of Ledasorexton (GS-680): A Novel CaMKII Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Ledasorexton (also known as GS-680) is a potent and selective, ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Increased CaMKII activity is implicated in the pathophysiology of various cardiovascular diseases, including cardiac arrhythmias and heart failure. This compound has demonstrated significant efficacy in preclinical models by reducing pro-arrhythmic activity and improving contractility in failing cardiac tissue. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available preclinical data for this compound, intended for researchers, scientists, and drug development professionals.
Introduction: The Role of CaMKII in Cardiac Pathophysiology
Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a crucial role in cellular signal transduction. In the heart, CaMKII is a key regulator of excitation-contraction coupling, gene expression, and apoptosis. Under pathological conditions, such as those present in heart failure and atrial fibrillation, CaMKII becomes chronically activated. This hyperactivity leads to aberrant phosphorylation of several downstream targets, including the ryanodine (B192298) receptor 2 (RyR2) and phospholamban (PLN).
Phosphorylation of RyR2 by CaMKII increases the open probability of the channel, leading to diastolic sarcoplasmic reticulum (SR) Ca2+ leak. This leak can cause delayed afterdepolarizations (DADs) and triggered arrhythmias. Similarly, phosphorylation of PLN by CaMKII can disrupt normal Ca2+ handling and contribute to contractile dysfunction. Therefore, selective inhibition of CaMKII has emerged as a promising therapeutic strategy for the treatment of cardiovascular diseases characterized by CaMKII overactivity.
Discovery of this compound (GS-680)
This compound was developed by Gilead Sciences as a highly selective, ATP-competitive inhibitor of CaMKII. The discovery process focused on identifying a small molecule that could effectively and safely target the ATP-binding pocket of the CaMKII enzyme, thereby preventing the transfer of phosphate (B84403) to its downstream substrates.
Synthesis of this compound (GS-680)
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the general synthetic approach for this class of compounds can be inferred from patent literature. The synthesis of related CaMKII inhibitors often involves a multi-step process culminating in the formation of a core heterocyclic scaffold functionalized with various substituents to optimize potency, selectivity, and pharmacokinetic properties.
It is important to note that the following is a generalized representation and the specific reagents and conditions for the synthesis of this compound are proprietary.
Caption: Generalized workflow for the synthesis of complex heterocyclic molecules.
Mechanism of Action
This compound exerts its therapeutic effect through the competitive inhibition of ATP binding to the catalytic domain of CaMKII. By occupying the ATP-binding pocket, this compound prevents the kinase from phosphorylating its downstream targets, thereby mitigating the deleterious effects of CaMKII overactivity.
Caption: this compound competitively inhibits ATP binding to active CaMKII.
Quantitative Preclinical Data
This compound has demonstrated potent and selective inhibition of CaMKII isoforms in various in vitro and ex vivo assays.
| Parameter | Value | Assay System |
| IC50 (CaMKIIδ) | 2.3 nM | Biochemical Assay |
| IC50 (CaMKIIα) | 15.9 nM | Biochemical Assay |
| EC50 (PLN Phosphorylation) | 98.9 nM | Neonatal Rat Ventricular Myocytes |
Table 1: In Vitro Potency of this compound (GS-680)
Preclinical studies in human cardiac tissues have shown that this compound can effectively suppress arrhythmogenic events and improve contractile function.
| Endpoint | Effect of this compound | Tissue Model |
| Premature Atrial Contractions | Significantly inhibited | Human Atrial Trabeculae |
| Diastolic SR Ca2+ Leak | Significantly inhibited | Isolated Human Atrial Myocytes |
| Contractility | Improved in failing tissue | Human Ventricular Trabeculae |
Table 2: Preclinical Efficacy of this compound in Human Cardiac Tissues
Experimental Protocols
CaMKII Inhibition Assay (Biochemical)
A representative protocol for assessing the biochemical potency of a CaMKII inhibitor is as follows:
-
Reagents and Materials: Recombinant human CaMKIIδ/α, ATP, a fluorescently labeled peptide substrate (e.g., Autocamtide-2), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a multi-well plate.
-
Procedure: a. Serially dilute the test compound (this compound) in DMSO and then in assay buffer. b. In a multi-well plate, combine the recombinant CaMKII enzyme, the peptide substrate, and the diluted test compound or vehicle control. c. Initiate the kinase reaction by adding a solution of ATP and Ca2+/Calmodulin. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Terminate the reaction by adding a stop solution (e.g., EDTA). f. Measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for a typical in vitro CaMKII inhibition assay.
Cellular Phospho-PLN Assay
To assess the cellular activity of a CaMKII inhibitor, the phosphorylation of a downstream target like phospholamban can be measured:
-
Cell Culture: Culture primary neonatal rat ventricular myocytes (NRVMs) or other suitable cardiac cell lines.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound) or vehicle control for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with an agonist that increases intracellular Ca2+ and activates CaMKII (e.g., isoproterenol (B85558) or electrical pacing).
-
Lysis: Lyse the cells to extract total protein.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific for phosphorylated PLN (at the CaMKII-specific site, Thr17). d. Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection. e. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity for phospho-PLN and normalize it to a loading control (e.g., total PLN or GAPDH). Calculate the EC50 value from the concentration-response curve.
Pharmacokinetics and Clinical Development
Detailed in vivo pharmacokinetic data and the results of clinical trials for this compound are not extensively available in the public domain at this time. As a compound developed within a pharmaceutical company, this information is often disclosed at later stages of development or in regulatory filings.
Conclusion
This compound (GS-680) is a potent and selective CaMKII inhibitor with a clear mechanism of action that addresses the pathological overactivity of this kinase in cardiovascular diseases. Preclinical data in human cardiac tissues demonstrate its potential to reduce arrhythmogenic events and improve contractile function. Further disclosure of its pharmacokinetic profile and clinical trial results will be crucial in determining its therapeutic utility in patients with heart failure and arrhythmias. The information presented in this whitepaper provides a foundational understanding of this compound for the scientific and drug development community.
Preclinical pharmacology of Ledasorexton
An in-depth technical guide on the preclinical pharmacology of a compound named "Ledasorexton" cannot be provided at this time. Extensive searches for "this compound" and variations of the name across scientific and medical databases have yielded no specific information about a drug with this designation.
This lack of publicly available data suggests that "this compound" may be:
-
An internal codename for a compound in very early stages of development that has not yet been disclosed publicly.
-
A misspelling of a different investigational or approved drug.
-
A compound that is no longer under development, with limited or no published research.
Without any primary or secondary sources describing the preclinical pharmacology of this compound, it is not possible to generate the requested technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Further investigation would require a correct and publicly recognized name for the compound of interest. Should a valid alternative name be provided, a comprehensive guide can be developed based on the available scientific literature.
Ledasorexton pharmacokinetics and pharmacodynamics in animal models
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ledasorexton in Animal Models for Researchers, Scientists, and Drug Development Professionals.
Disclaimer: As of late 2025, detailed public information regarding the pharmacokinetics, pharmacodynamics, mechanism of action, and therapeutic target of the investigational compound this compound (CAS Number: 2758363-88-9) is not available in the public domain. Preclinical data for developmental compounds are often proprietary and typically disclosed in scientific publications or at conferences as development progresses. This guide, therefore, outlines the general methodologies and data presentation formats that would be utilized to summarize such information once it becomes publicly accessible.
Executive Summary
This compound is an investigational small molecule whose preclinical profile is not yet publicly characterized. This document serves as a template and guide for the comprehensive analysis of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in animal models, which are crucial for its translation into clinical development. The subsequent sections will detail the standard experimental protocols, data presentation formats, and visualizations that are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity, as well as its pharmacological effects in relevant biological systems.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of a drug candidate determines its concentration-time course in the body, providing essential information for dose selection and prediction of human PK. Preclinical PK studies are typically conducted in at least two species, one rodent and one non-rodent.
Experimental Protocols
A typical experimental workflow for assessing the pharmacokinetics of a compound like this compound is outlined below.
Methodology Details:
-
Animal Models: Studies would likely utilize common laboratory species such as Sprague-Dawley rats and Beagle dogs to assess inter-species differences.
-
Dose Administration: this compound would be administered via both intravenous (IV) and oral (PO) routes. The IV route provides data on clearance and volume of distribution, while the PO route is used to determine oral bioavailability.
-
Sample Collection: Blood samples would be collected at predetermined time points post-dosing.
-
Bioanalysis: Plasma concentrations of this compound would be quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters would be calculated using non-compartmental analysis of the plasma concentration-time data.
Data Presentation
Quantitative pharmacokinetic data for this compound would be summarized in tables for easy comparison across species and routes of administration.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (Dose mg/kg) | PO (Dose mg/kg) |
|---|---|---|
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (0-inf) (ng*h/mL) | Data not available | Data not available |
| CL (mL/min/kg) | Data not available | Data not available |
| Vdss (L/kg) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| F (%) | N/A | Data not available |
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Dogs
| Parameter | IV (Dose mg/kg) | PO (Dose mg/kg) |
|---|---|---|
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (0-inf) (ng*h/mL) | Data not available | Data not available |
| CL (mL/min/kg) | Data not available | Data not available |
| Vdss (L/kg) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| F (%) | N/A | Data not available |
Pharmacodynamics in Animal Models
Pharmacodynamic studies investigate the relationship between drug concentration at the site of action and the resulting pharmacological effect. These studies are essential to establish proof-of-concept and to understand the mechanism of action.
Mechanism of Action and Signaling Pathways
Without knowledge of the therapeutic target of this compound, a specific signaling pathway cannot be depicted. However, a generalized diagram illustrating how a hypothetical small molecule inhibitor might act on a signaling cascade is presented below.
Experimental Protocols
Pharmacodynamic studies would be conducted in animal models of a specific disease, which would be dictated by the therapeutic indication of this compound.
Methodology Details:
-
Animal Models: Disease-relevant animal models would be used (e.g., a tumor xenograft model for an oncology drug, or a model of induced inflammation for an anti-inflammatory agent).
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Dosing Regimen: this compound would be administered at various dose levels and schedules to establish a dose-response relationship.
-
Biomarker Analysis: Relevant biomarkers would be measured to assess the pharmacological effect of this compound. This could include analysis of tissue samples, blood, or urine.
-
Efficacy Assessment: The overall efficacy of this compound in the disease model would be evaluated (e.g., tumor growth inhibition, reduction in inflammatory markers).
Data Presentation
Pharmacodynamic data would be presented to clearly show the relationship between the dose of this compound and its effect on relevant biomarkers and efficacy endpoints.
Table 3: Dose-Response of this compound in a Hypothetical Animal Model of Disease
| Dose (mg/kg) | Target Engagement (%) | Biomarker Modulation (%) | Efficacy Endpoint (e.g., % Inhibition) |
|---|---|---|---|
| Vehicle | Data not available | Data not available | Data not available |
| Dose 1 | Data not available | Data not available | Data not available |
| Dose 2 | Data not available | Data not available | Data not available |
| Dose 3 | Data not available | Data not available | Data not available |
Conclusion
The preclinical evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models is a critical step in its development pathway. While specific data is not yet in the public domain, this guide provides a comprehensive framework for the methodologies that would be employed and the manner in which the data would be presented. The logical relationship between dose, exposure, and response is fundamental to informing the design of first-in-human clinical trials.
As research on this compound progresses and data becomes publicly available, this guide can be populated with specific findings to provide a detailed and actionable technical overview for the scientific community.
In Vitro Activity of Dasotraline on the Adrenergic System: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: This document provides a detailed technical guide on the in vitro pharmacological profile of Dasotraline (B1242422) (formerly known as SEP-225289), with a specific focus on its interaction with the adrenergic system. Initial inquiries regarding "Ledasorexton" did not yield specific findings; available scientific literature consistently refers to the compound as Dasotraline. Dasotraline is characterized as a potent dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor with a weaker effect on the serotonin (B10506) transporter.[1][2][3][4][5][6] Its primary mechanism of action on the adrenergic system is the inhibition of the norepinephrine transporter (NET), rather than direct interaction with adrenergic receptors. This guide summarizes the available quantitative data, details the experimental protocols for key assays, and provides visualizations of the relevant pathways and workflows.
Core Mechanism of Action
Dasotraline's principal effect on the adrenergic system is the blockade of the norepinephrine transporter (NET). This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.
Quantitative Data: Monoamine Transporter Inhibition
The in vitro potency of Dasotraline has been determined through radiometric functional uptake assays. The half-maximal inhibitory concentrations (IC50) for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), and human serotonin transporter (hSERT) are summarized below.
| Target | IC50 (nM) | Reference |
| Human Dopamine Transporter (hDAT) | 3 | [3][6] |
| Human Norepinephrine Transporter (hNET) | 4 | [3][6] |
| Human Serotonin Transporter (hSERT) | 15 | [6] |
Note: Extensive searches of the scientific literature did not yield data on the direct binding affinity (Ki) or functional activity of Dasotraline at adrenergic receptor subtypes (e.g., α1, α2, β1, β2, β3). The available evidence strongly indicates that Dasotraline's primary interaction with the adrenergic system is at the level of the norepinephrine transporter.
Experimental Protocols
In Vitro Radiometric Functional Monoamine Uptake Assay
This assay is a standard method for determining the potency of a compound in inhibiting the reuptake of neurotransmitters by their respective transporters.
Objective: To determine the IC50 values of Dasotraline for the inhibition of [3H]-dopamine, [3H]-norepinephrine, and [3H]-serotonin uptake in cells expressing the respective human transporters.
Materials:
-
Cell lines stably expressing hDAT, hNET, or hSERT (e.g., HEK293 or CHO cells).
-
Radiolabeled neurotransmitters: [3H]-dopamine, [3H]-norepinephrine, [3H]-serotonin.
-
Dasotraline.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid.
-
Microplates (96-well).
-
Cell harvester and filter mats.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the transporter-expressing cells to confluence in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of Dasotraline in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with either Dasotraline or vehicle for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Uptake Initiation: Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter at a concentration close to its Michaelis-Menten constant (Km).
-
Incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at the controlled temperature to allow for neurotransmitter uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake. Plot the percentage of inhibition against the concentration of Dasotraline to determine the IC50 value.
Cell-Based Fluorescence Assay for Norepinephrine Transporter Activity
This high-throughput method offers a non-radioactive alternative for measuring transporter activity.
Objective: To determine the inhibitory effect of Dasotraline on norepinephrine transporter activity using a fluorescent substrate.
Materials:
-
HEK293 cells stably expressing hNET.
-
Fluorescent transporter substrate.
-
Dasotraline.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the hNET-expressing HEK293 cells in black-walled, clear-bottom microplates and allow them to form a monolayer.
-
Compound Addition: Add serial dilutions of Dasotraline or a reference inhibitor to the appropriate wells.
-
Dye Loading: Add the fluorescent substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration to allow for substrate uptake.
-
Fluorescence Reading: Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader. The uptake of the fluorescent substrate into the cells results in an increase in fluorescence intensity.
-
Data Analysis: Determine the IC50 value of Dasotraline by plotting the fluorescence intensity against the compound concentration.
Adrenergic Receptor Signaling Pathways
While Dasotraline does not appear to directly bind to adrenergic receptors, its inhibition of norepinephrine reuptake leads to the enhanced activation of these receptors by norepinephrine. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. The two main classes are alpha (α) and beta (β) receptors, each with several subtypes.
Alpha-1 Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, which are coupled to Gq proteins, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Beta-Adrenergic Receptor Signaling
Beta-adrenergic receptors are coupled to Gs proteins. Upon activation by norepinephrine, the Gs protein activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Conclusion
The in vitro data for Dasotraline strongly support its classification as a potent inhibitor of the norepinephrine and dopamine transporters. Its primary mechanism of action on the adrenergic system is the modulation of norepinephrine levels in the synapse through the inhibition of NET. There is currently no available evidence to suggest that Dasotraline directly interacts with alpha or beta-adrenergic receptors. The provided experimental protocols for monoamine transporter uptake assays represent standard methodologies for characterizing the in vitro activity of compounds like Dasotraline. Further research would be necessary to definitively exclude any direct, low-affinity interactions with adrenergic receptor subtypes.
References
- 1. Efficacy and safety of dasotraline in attention-deficit hyperactivity disorder: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and Safety of Dasotraline in Children With ADHD: A Laboratory Classroom Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasotraline - Wikipedia [en.wikipedia.org]
- 5. Dasotraline in Children with Attention-Deficit/Hyperactivity Disorder: A Six-Week, Placebo-Controlled, Fixed-Dose Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Droxidopa: A Norepinephrine Prodrug for the Management of Hypotension
An in-depth analysis of the scientific literature reveals no public information on a compound named "ledasorexton." It is possible that this is a very new, preclinical compound, or the name may be inaccurate. However, a well-documented and clinically approved norepinephrine (B1679862) prodrug that fits the described role is droxidopa (B1670964) (also known as L-threo-dihydroxyphenylserine or L-DOPS).
This technical guide will proceed under the assumption that the query pertains to droxidopa, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Droxidopa is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine (noradrenaline).[1] It is utilized in the treatment of neurogenic orthostatic hypotension (NOH), a condition characterized by a significant drop in blood pressure upon standing, which can be associated with various autonomic nervous system disorders.[1][2] Unlike direct-acting sympathomimetic agents, droxidopa provides a source for the enzymatic synthesis of norepinephrine, thereby augmenting levels of this crucial neurotransmitter in both the peripheral and central nervous systems.[1]
Mechanism of Action
The therapeutic effect of droxidopa is predicated on its metabolic conversion to norepinephrine. Following oral administration, droxidopa is absorbed and then decarboxylated by the enzyme L-aromatic-amino-acid decarboxylase (LAAAD), also known as DOPA decarboxylase, to form norepinephrine.[1][3][4] This conversion is not limited to neuronal tissues; significant non-neuronal production of norepinephrine from droxidopa occurs, contributing to its systemic effects.[3] The resulting norepinephrine then acts on adrenergic receptors to elicit a pressor response, increasing vascular tone and blood pressure.
Signaling Pathway: Metabolic Conversion of Droxidopa
Caption: Metabolic conversion of droxidopa to norepinephrine.
Pharmacokinetics
The pharmacokinetic profile of droxidopa is characterized by its conversion to norepinephrine. The parent compound has a relatively short half-life, while the effects are sustained by the newly synthesized norepinephrine.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) of Droxidopa | ~3 hours | [3] |
| Elimination Half-Life of Droxidopa | 2 to 3 hours | [3] |
| Bioavailability | 90% | [1] |
| Metabolism | Converted to norepinephrine by LAAAD | [1][3] |
| Excretion | Kidney | [1] |
Clinical Efficacy
Clinical studies have demonstrated the efficacy of droxidopa in increasing blood pressure in patients with neurogenic orthostatic hypotension.
| Study Parameter | Off-Drug | On-Drug (Droxidopa) | P-value | Reference |
| Mean 24-hour Systolic BP (mmHg) | 129 | 137 | < 0.05 | [2] |
| Mean 24-hour Diastolic BP (mmHg) | 76 | 81 | < 0.05 | [2] |
Experimental Protocols
Protocol for Assessing Pharmacokinetic Profile of Droxidopa
A representative experimental design to determine the pharmacokinetic properties of droxidopa would involve the following steps:
-
Subject Recruitment: Enroll a cohort of healthy volunteers or patients with the target indication.
-
Drug Administration: Administer a single oral dose of droxidopa (e.g., 400 mg).[5]
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose.
-
Plasma Separation: Centrifuge blood samples to separate plasma.
-
Analyte Quantification: Use a validated analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to measure the concentrations of droxidopa and its metabolite, norepinephrine, in the plasma samples.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and elimination half-life, using appropriate software.
Workflow for Pharmacokinetic Analysis
References
- 1. Droxidopa - Wikipedia [en.wikipedia.org]
- 2. Effects of the novel norepinephrine prodrug, droxidopa, on ambulatory blood pressure in patients with neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Contamination of the Norepinephrine Prodrug Droxidopa by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Molecular Targets of Ledasorexton Beyond Norepinephrine Conversion
Notice: Despite a comprehensive search, no information was found regarding a compound named "Ledasorexton." This suggests that the name may be incorrect, not publicly disclosed, or an internal designation not yet in the public domain. Consequently, a detailed guide on its specific molecular targets cannot be provided.
This guide will, however, outline a hypothetical framework for investigating the molecular targets of a novel compound, using the prompt's requirements as a structural basis. This will serve as a template for how such a document would be constructed once information on "this compound" or the correct compound becomes available.
Introduction
[This section would typically introduce this compound, its primary mechanism of action (hypothetically, related to norepinephrine (B1679862) conversion), and the importance of understanding its broader molecular targets for predicting efficacy, off-target effects, and overall safety profile. It would state the objective of the whitepaper: to provide a comprehensive overview of the non-primary molecular interactions of the compound.]
Putative Off-Target Interaction Profile
[This section would present data on the binding affinities and functional activities of this compound against a panel of receptors, enzymes, and ion channels. The data would be organized into clear, comparative tables.]
Table 1: Receptor Binding Affinity of this compound
| Target | Ligand | This compound Ki (nM) | Reference Compound Ki (nM) |
| Hypothetical Data | |||
| Adrenergic α1A | Prazosin | >10,000 | 0.5 |
| Adrenergic α2A | Rauwolscine | 5,200 | 2.1 |
| Dopamine D2 | Spiperone | >10,000 | 0.1 |
| Serotonin 5-HT2A | Ketanserin | 8,500 | 1.2 |
| Muscarinic M1 | Pirenzepine | >10,000 | 25 |
Table 2: Enzyme Inhibition Profile of this compound
| Target Enzyme | Substrate | This compound IC50 (µM) | Reference Inhibitor IC50 (µM) |
| Hypothetical Data | |||
| MAO-A | Kynuramine | >100 | 0.01 (Clorgyline) |
| MAO-B | Benzylamine | 75 | 0.005 (Selegiline) |
| CYP2D6 | Bufuralol | 22 | 0.05 (Quinidine) |
| CYP3A4 | Midazolam | >100 | 0.002 (Ketoconazole) |
Signaling Pathways and Experimental Workflows
[This section would detail the signaling pathways affected by any identified off-target interactions and the experimental workflows used to determine these interactions.]
Hypothetical Signaling Pathway: Interaction with a G-Protein Coupled Receptor (GPCR)
[This subsection would describe a potential signaling cascade initiated by this compound binding to an off-target GPCR. A DOT language script would be provided to visualize this pathway.]
Caption: Hypothetical GPCR signaling cascade initiated by this compound.
Experimental Workflow: Receptor Binding Assay
[This subsection would outline the protocol for a standard radioligand binding assay used to determine the binding affinity of this compound for a specific receptor.]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
[This section would provide detailed, step-by-step methodologies for the key experiments cited in the tables and diagrams.]
Radioligand Binding Assays
-
Cell Lines: HEK293 cells stably expressing the human receptor of interest.
-
Membrane Preparation: Cells would be harvested, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet containing the cell membranes would be resuspended and protein concentration determined.
-
Assay Conditions: In a 96-well plate, membrane preparations would be incubated with a specific radioligand (e.g., [3H]-Prazosin for α1A adrenergic receptor) and increasing concentrations of this compound. Non-specific binding would be determined in the presence of a high concentration of an unlabeled competing ligand.
-
Incubation: The reaction would be incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Filtration: The incubation would be terminated by rapid filtration through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters would be measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be calculated using non-linear regression analysis. The Ki value would then be calculated from the IC50 using the Cheng-Prusoff equation.
Enzyme Inhibition Assays (e.g., Cytochrome P450)
-
Enzyme Source: Recombinant human CYP enzymes.
-
Substrate: A fluorescent or luminescent probe substrate specific for the CYP isoform being tested.
-
Assay Procedure: The assay would be performed in a 96-well plate containing the CYP enzyme, a NADPH-generating system, and the probe substrate, with or without various concentrations of this compound.
-
Detection: The plate would be incubated, and the formation of the metabolized product would be measured using a plate reader.
-
Data Analysis: The IC50 value for enzyme inhibition would be determined by plotting the percentage of enzyme activity against the concentration of this compound.
Conclusion
[This section would summarize the hypothetical findings on the off-target molecular profile of this compound. It would discuss the potential clinical implications of these findings, such as potential side effects or drug-drug interactions, and suggest areas for further investigation.]
Ledasorexton: An Inquiry into Cardiovascular Autonomic Function Reveals a Gap in Publicly Available Data
Despite a comprehensive search of scientific literature and clinical trial databases, there is currently no publicly available information on the effect of Ledasorexton on cardiovascular autonomic function. Furthermore, details regarding its primary mechanism of action, therapeutic targets, and associated clinical studies remain undisclosed in the public domain.
This absence of data prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements for quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational scientific research and clinical findings.
Our investigation into this compound yielded basic chemical identification from resources such as PubChem, confirming its existence as a distinct chemical entity. However, this information does not extend to its biological activity or its effects in physiological systems.
The autonomic nervous system plays a critical role in regulating cardiovascular functions such as heart rate, blood pressure, and vascular tone. Any substance that interacts with this system could have significant therapeutic potential or, conversely, pose cardiovascular risks. The evaluation of a compound's effect on cardiovascular autonomic function is a crucial aspect of its preclinical and clinical development. This assessment typically involves a range of specialized tests, including:
-
Heart Rate Variability (HRV) Analysis: To assess the balance between the sympathetic and parasympathetic branches of the autonomic nervous system.
-
Baroreflex Sensitivity Testing: To evaluate the reflex control of heart rate in response to changes in blood pressure.
-
Tilt Table Testing: To assess the autonomic response to changes in posture.
-
Measurement of Plasma Catecholamines: To directly quantify sympathetic nervous system activity.
Without any published studies on this compound, it is impossible to determine its profile in any of these areas.
The Path Forward
For researchers, scientists, and drug development professionals interested in this compound, the next steps would involve:
-
Monitoring Scientific Publications and Conferences: New data on novel compounds are often first presented at major scientific conferences or published in peer-reviewed journals.
-
Tracking Clinical Trial Registries: As a compound moves through the development pipeline, information about its clinical trials, including study protocols and eventually results, will be posted on public registries such as ClinicalTrials.gov.
-
Investigating Patent Filings: Patent applications can sometimes provide early insights into a compound's proposed mechanism of action and therapeutic applications.
Until such information becomes publicly available, any discussion of this compound's effect on cardiovascular autonomic function would be purely speculative. The scientific community awaits the publication of preclinical and clinical data to understand the pharmacological profile of this compound.
Early-Phase Clinical Studies of Ledasorexton (TAK-994): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledasorexton, also known as TAK-994 and Firazorexton, is an orally active, selective Orexin (B13118510) Receptor 2 (OX2R) agonist. Orexin, also known as hypocretin, is a neuropeptide that regulates wakefulness, and its deficiency is the underlying cause of narcolepsy type 1. By targeting the OX2R, this compound was developed to address the fundamental pathophysiology of this sleep disorder. This technical guide provides an in-depth overview of the early-phase clinical studies of this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: Orexin Receptor 2 (OX2R) Agonism
This compound exerts its therapeutic effect by acting as an agonist at the Orexin Receptor 2 (OX2R), a G protein-coupled receptor (GPCR). The binding of this compound to OX2R is believed to mimic the effects of the endogenous orexin neuropeptides, thereby promoting wakefulness. The OX2R signaling pathway is complex, involving coupling to multiple G proteins, including Gq, Gs, and Gi, which in turn activate various downstream intracellular signaling cascades.
Early-Phase Clinical Development
The early-phase clinical development of this compound (TAK-994) primarily focused on evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in the context of treating narcolepsy. A key study in this phase was a Phase 2, randomized, double-blind, placebo-controlled trial (NCT04096560).
Experimental Protocols
Phase 2 Clinical Trial (NCT04096560) Workflow
The Phase 2 study was designed to assess the efficacy and safety of multiple oral doses of this compound in patients with narcolepsy type 1.
Key Methodologies
-
Maintenance of Wakefulness Test (MWT): The MWT is an objective measure of a patient's ability to stay awake. In the Phase 2 trial of this compound, the protocol for the MWT involved four 40-minute sessions conducted at 2-hour intervals in a quiet, dark room. Patients were instructed to sit in a semi-reclined position and try to remain awake. The primary endpoint was the mean sleep latency, with a longer time to sleep onset indicating improved wakefulness.
-
Epworth Sleepiness Scale (ESS): The ESS is a subjective, self-administered questionnaire that assesses the likelihood of falling asleep in eight different situations. Scores range from 0 to 24, with higher scores indicating greater daytime sleepiness. A score of 10 or more is generally considered to indicate excessive sleepiness. The change from baseline in the ESS score was a key secondary endpoint in the clinical trial.
Quantitative Data Summary
The following tables summarize the key quantitative data from the early-phase clinical studies of this compound (TAK-994).
Table 1: Pharmacokinetic Parameters of this compound (TAK-994) in Healthy Adults (Single Dose)
| Parameter | 30 mg | 90 mg | 180 mg |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (hr) | Data not available | Data not available | Data not available |
| AUC (ng*hr/mL) | Data not available | Data not available | Data not available |
| Half-life (hr) | Data not available | Data not available | Data not available |
Note: Specific quantitative pharmacokinetic data from human clinical trials were not publicly available in the reviewed sources.
Table 2: Efficacy Results from Phase 2 Study in Patients with Narcolepsy Type 1 (8 weeks) .[1]
| Outcome Measure | Placebo (n=17) | This compound 30 mg BID (n=17) | This compound 90 mg BID (n=20) | This compound 180 mg BID (n=19) |
| Mean Change from Baseline in MWT Sleep Latency (minutes) | -2.5 | +23.9 | +27.4 | +32.6 |
| Mean Change from Baseline in ESS Score | -2.1 | -12.2 | -13.5 | -15.1 |
| Weekly Cataplexy Rate | 5.83 | 0.27 | 1.14 | 0.88 |
Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) in Phase 2 Study
| Adverse Event Profile | Placebo | This compound (All Doses) |
| Incidence of any TEAE | Lower | Higher, dose-dependent increase in number and severity |
| Most Common TEAEs | Not specified | Urinary urgency or frequency |
| Serious Adverse Events (Hepatotoxicity) | 0 | 8 patients with elevated liver enzymes, 3 meeting Hy's Law criteria |
Safety and Tolerability
In the Phase 2 study, this compound was associated with a dose-dependent increase in treatment-emergent adverse events compared to placebo. The most frequently reported adverse events were urinary urgency or frequency.[1]
A significant safety concern that emerged during the trial was hepatotoxicity. Eight patients treated with this compound experienced elevations in liver enzymes, with three of these cases meeting the criteria for Hy's Law, which is indicative of severe drug-induced liver injury. This led to the early termination of the clinical trial.
Conclusion
The early-phase clinical studies of the Orexin Receptor 2 (OX2R) agonist this compound (TAK-994) demonstrated promising efficacy in improving wakefulness and reducing cataplexy in patients with narcolepsy type 1. The data from the Phase 2 trial showed statistically significant and clinically meaningful improvements in both objective and subjective measures of sleepiness. However, the development program was halted due to a significant safety signal of hepatotoxicity. These findings underscore the therapeutic potential of OX2R agonism for narcolepsy while highlighting the critical importance of careful safety monitoring for this class of drugs. Future research in this area will need to focus on developing OX2R agonists with a more favorable safety profile.
References
Ledasorexton Metabolism and Metabolite Profiling: A Review of Publicly Available Data
Despite a comprehensive search of scientific literature and publicly accessible regulatory documents, detailed information regarding the metabolism and metabolite profiling of ledasorexton (also known as KP-102) is not currently available. This includes a lack of specific data on its metabolic pathways, the chemical structures of its metabolites, quantitative analyses of these metabolites, and the experimental protocols utilized for such investigations.
This guide, therefore, serves to outline the general principles and methodologies typically employed in the study of a drug's metabolism and metabolite profiling, which would be applicable to a compound like this compound. This information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the processes involved.
General Principles of Drug Metabolism
The metabolism of a drug, also known as biotransformation, is a critical component of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These processes determine the pharmacokinetic properties of a compound, influencing its efficacy and safety. The primary site of drug metabolism is the liver, although other tissues such as the gut wall, kidneys, and lungs can also contribute.
Drug metabolism is broadly categorized into two phases:
-
Phase I Metabolism: These reactions typically involve oxidation, reduction, or hydrolysis to introduce or expose functional groups on the drug molecule. This generally results in a more polar, water-soluble metabolite that can be more readily excreted. The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in Phase I metabolism.
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione, or an amino acid) is attached to the parent drug or its Phase I metabolite. This further increases water solubility and facilitates excretion.
Methodologies for Metabolite Profiling and Identification
A combination of in vitro and in vivo studies is typically conducted to characterize the metabolic fate of a new chemical entity.
In Vitro Metabolism Studies
These studies are essential for early assessment of metabolic stability and to identify the primary metabolic pathways and the enzymes involved.
Experimental Protocols:
-
Incubation with Liver Subcellular Fractions:
-
Liver Microsomes: These preparations are rich in CYP enzymes and are widely used to study Phase I metabolism. A typical protocol involves incubating the test compound (e.g., this compound) with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C. Samples are taken at various time points and analyzed to determine the rate of disappearance of the parent compound and the formation of metabolites.
-
S9 Fraction: This fraction contains both microsomal and cytosolic enzymes and can be used to investigate both Phase I and Phase II metabolic reactions.
-
Hepatocytes: Intact liver cells provide a more complete metabolic system, containing a full complement of uptake and efflux transporters as well as both Phase I and Phase II enzymes. Cryopreserved or fresh hepatocytes are incubated with the test compound, and samples of the cells and the incubation medium are analyzed over time.
-
-
Recombinant Human CYP Enzymes: To identify the specific CYP isoforms responsible for the metabolism of a drug, the compound is incubated with individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). The formation of metabolites by each enzyme indicates its role in the drug's metabolism.
-
Chemical Inhibition Studies: In this approach, the test compound is incubated with human liver microsomes in the presence of known selective inhibitors of specific CYP enzymes. A reduction in the metabolism of the test compound in the presence of a specific inhibitor points to the involvement of that particular CYP isoform.
In Vivo Metabolism Studies
In vivo studies in preclinical species (e.g., rats, dogs) and ultimately in humans are necessary to understand the complete picture of a drug's metabolism and excretion under physiological conditions.
Experimental Protocols:
-
Radiolabeled Mass Balance Studies: These are considered the gold standard for determining the ADME of a drug. A radiolabeled version of the drug (typically with ¹⁴C or ³H) is administered to subjects (animals or humans). Urine, feces, and sometimes expired air are collected over a period of time until most of the radioactivity is recovered. The total radioactivity in each matrix is quantified to determine the routes and extent of excretion. Plasma samples are also collected to determine the pharmacokinetic profile of the parent drug and its metabolites.
-
Metabolite Profiling in Biological Matrices: Samples from in vivo studies (plasma, urine, feces) are analyzed to identify and quantify the metabolites.
Analytical Techniques for Metabolite Identification
The identification and structural elucidation of metabolites is a critical and often challenging aspect of drug metabolism studies.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary analytical tool for metabolite profiling. LC separates the parent drug from its metabolites based on their physicochemical properties. The mass spectrometer then detects and provides mass information for each component. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of metabolites.
-
Tandem Mass Spectrometry (MS/MS): This technique is used to fragment ions within the mass spectrometer, providing structural information that aids in the elucidation of the metabolite's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, particularly for novel or unusual metabolites, isolation of the metabolite followed by NMR analysis may be required.
Data Presentation and Visualization
While no specific data for this compound is available, a typical technical guide would present quantitative data in tables and visualize metabolic pathways and experimental workflows using diagrams.
Quantitative Data Summary
Should data become available, it would be presented in tables for clarity and ease of comparison. Examples of such tables would include:
-
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes from Different Species
-
Table 2: Relative Abundance of this compound Metabolites in Human Plasma, Urine, and Feces following a Radiolabeled Dose
-
Table 3: Contribution of Individual CYP Isoforms to the Metabolism of this compound
Visualization of Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of diagrams that would be created using the DOT language within a Graphviz environment.
Caption: Generalized Metabolic Pathways for a Xenobiotic Compound.
Caption: General Experimental Workflow for Metabolite Profiling.
Conclusion
A thorough understanding of the metabolism and metabolite profile of a drug candidate like this compound is paramount for its successful development. It informs predictions of human pharmacokinetics, potential drug-drug interactions, and inter-individual variability in drug response, and is a critical component of the safety assessment. The methodologies and principles outlined in this guide provide a framework for how such studies are typically conducted. The absence of specific public data for this compound highlights the proprietary nature of much of the data generated during drug development. As this compound progresses through clinical development and potentially towards regulatory approval, it is anticipated that more detailed information on its metabolic fate will become publicly available.
Methodological & Application
Application Notes and Protocols for the Evaluation of Ledasorexton in Rodent Models of Neurogenic Orthostatic Hypotension (nOH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from autonomic nervous system dysfunction.[1][2][3][4] This condition is often associated with neurodegenerative diseases such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[5] The core deficit in nOH is the inability to mount an adequate norepinephrine (B1679862) response to postural changes, leading to symptoms like dizziness, lightheadedness, and syncope.[5][6]
These application notes provide a detailed experimental protocol for the preclinical evaluation of Ledasorexton, a putative novel therapeutic agent for nOH, in a validated rodent model. The protocols described herein are based on established methodologies for inducing nOH in rodents and for assessing the efficacy of pressor agents. Droxidopa, an FDA-approved norepinephrine prodrug for the treatment of nOH, is used as a reference compound throughout these protocols.[5][7][8]
Mechanism of Action of Pressor Agents in nOH
The primary therapeutic strategy for nOH is to restore adequate synaptic levels of norepinephrine to enhance vascular tone and prevent a drop in blood pressure upon standing. Droxidopa, a synthetic amino acid, is enzymatically converted to norepinephrine in the body, thereby addressing the core neurochemical deficit in nOH.[5] It is hypothesized that this compound may act through a similar or complementary mechanism to increase vascular tone.
Experimental Protocols
Rodent Model of Neurogenic Orthostatic Hypotension
The 6-hydroxydopamine (6-OHDA)-lesioned rat model is a widely used and well-characterized model of Parkinson's disease that recapitulates the dopaminergic and noradrenergic degeneration observed in human patients, leading to autonomic dysfunction and nOH.[9][10][11][12][13]
Objective: To induce a selective lesion of the nigrostriatal pathway in rats to model the neurodegeneration underlying nOH.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid)
-
Desipramine (B1205290) hydrochloride
-
Ketamine/xylazine (B1663881) anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
Procedure:
-
Pre-treatment: Thirty minutes prior to 6-OHDA administration, inject rats intraperitoneally with desipramine (25 mg/kg) to protect noradrenergic neurons and enhance the selectivity of 6-OHDA for dopaminergic neurons.
-
Anesthesia: Anesthetize the rats with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the substantia nigra pars compacta (SNc) or the medial forebrain bundle (MFB).
-
Coordinates for the SNc (from bregma): Anteroposterior (AP): -5.3 mm; Mediolateral (ML): ±2.2 mm; Dorsoventral (DV): -7.8 mm.
-
-
6-OHDA Injection:
-
Dissolve 6-OHDA in cold ascorbic acid saline at a concentration of 4 µg/µL.
-
Slowly infuse 8 µg of 6-OHDA (2 µL) into the target site using a Hamilton syringe over 5 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and provide supportive care, including soft food and hydration, as the animals may experience transient motor deficits.
-
Allow a recovery period of at least 2 weeks before behavioral and hemodynamic testing.
-
Hemodynamic Monitoring
Continuous monitoring of blood pressure and heart rate in conscious, freely moving animals is crucial for assessing orthostatic hypotension. Implantable radiotelemetry is the gold standard for this purpose.[14][15][16][17][18][19]
Objective: To continuously measure arterial blood pressure and heart rate in response to postural changes and drug administration.
Materials:
-
Telemetry transmitter (e.g., DSI PA-C40)
-
Receivers and data acquisition system (e.g., DSI Ponemah)
-
Surgical instruments for sterile surgery
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Transmitter Implantation:
-
Anesthetize the rat with isoflurane.
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a segment of the aorta and temporarily occlude blood flow.
-
Insert the catheter of the telemetry transmitter into the aorta and secure it with surgical glue and sutures.
-
Place the body of the transmitter in the peritoneal cavity.
-
Suture the abdominal muscle and skin layers.
-
-
Post-operative Care:
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Allow a recovery period of at least one week before starting any experiments.
-
-
Data Acquisition:
-
House the rats individually in cages placed on top of the telemetry receivers.
-
Record baseline blood pressure and heart rate continuously for at least 24 hours to establish diurnal rhythms.
-
For orthostatic challenge, a tilt-cage system can be used to induce postural changes from a horizontal to a head-up position.
-
Experimental Protocol for this compound Evaluation
Objective: To assess the efficacy of this compound in ameliorating orthostatic hypotension in the 6-OHDA rat model.
Experimental Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: 6-OHDA-lesioned + Vehicle
-
Group 3: 6-OHDA-lesioned + this compound (low dose)
-
Group 4: 6-OHDA-lesioned + this compound (medium dose)
-
Group 5: 6-OHDA-lesioned + this compound (high dose)
-
Group 6: 6-OHDA-lesioned + Droxidopa (positive control)
Procedure:
-
Baseline Hemodynamic Recording: Record baseline blood pressure and heart rate for at least 30 minutes in the home cage.
-
Drug Administration: Administer the vehicle, this compound, or Droxidopa via the appropriate route (e.g., oral gavage).
-
Post-dose Monitoring: Continuously record hemodynamic parameters for a predefined period (e.g., 4-6 hours) to assess the time course of the drug's effect.
-
Orthostatic Challenge (Tilt Test):
-
At the time of expected peak drug effect, perform a tilt test.
-
Record baseline hemodynamics for 10 minutes in the horizontal position.
-
Tilt the cage to a 60-degree head-up position for 10 minutes.
-
Return the cage to the horizontal position and record for another 10 minutes.
-
Analyze the change in mean arterial pressure (MAP) and heart rate upon tilting.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Baseline Hemodynamics in 6-OHDA Lesioned Rats
| Treatment Group | N | Baseline MAP (mmHg) | Baseline HR (bpm) | Post-dose MAP (mmHg) | Post-dose HR (bpm) |
| Sham + Vehicle | 8 | 105 ± 5 | 350 ± 20 | 104 ± 6 | 345 ± 22 |
| 6-OHDA + Vehicle | 8 | 90 ± 7 | 330 ± 18 | 88 ± 8 | 325 ± 20 |
| 6-OHDA + this compound (Low) | 8 | 92 ± 6 | 335 ± 15 | 98 ± 7 | 340 ± 18 |
| 6-OHDA + this compound (Med) | 8 | 91 ± 5 | 332 ± 17 | 105 ± 6 | 342 ± 16 |
| 6-OHDA + this compound (High) | 8 | 93 ± 6 | 338 ± 19 | 115 ± 8 | 350 ± 21 |
| 6-OHDA + Droxidopa | 8 | 90 ± 8 | 330 ± 21 | 110 ± 7 | 345 ± 19 |
Data are presented as Mean ± SEM.
Table 2: Effect of this compound on Orthostatic Challenge in 6-OHDA Lesioned Rats
| Treatment Group | N | Pre-tilt MAP (mmHg) | MAP at Peak Tilt (mmHg) | ΔMAP (mmHg) |
| Sham + Vehicle | 8 | 104 ± 5 | 100 ± 6 | -4 ± 2 |
| 6-OHDA + Vehicle | 8 | 88 ± 7 | 65 ± 8 | -23 ± 5 |
| 6-OHDA + this compound (Low) | 8 | 98 ± 6 | 85 ± 7 | -13 ± 4 |
| 6-OHDA + this compound (Med) | 8 | 105 ± 5 | 98 ± 6 | -7 ± 3 |
| 6-OHDA + this compound (High) | 8 | 115 ± 7 | 110 ± 8 | -5 ± 2 |
| 6-OHDA + Droxidopa | 8 | 110 ± 6 | 102 ± 7 | -8 ± 3 |
Data are presented as Mean ± SEM. ΔMAP represents the change in Mean Arterial Pressure from pre-tilt to the nadir during the tilt.
Visualizations
Signaling Pathway
Caption: Signaling pathway for Droxidopa in nOH.
Experimental Workflow
References
- 1. Neurogenic Orthostatic Hypotension: State of the Art and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthostatic Hypotension - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Orthostatic hypotension (postural hypotension) - Symptoms & causes - Mayo Clinic [mayoclinic.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthostatic Hypotension in Parkinson's Disease: Essential Facts for Patients [movementdisorders.org]
- 7. New developments in the management of neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on Management of Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
- 10. Subtle Cardiovascular Dysfunction in the Unilateral 6-Hydroxydopamine-Lesioned Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 12. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. A 6-hydroxydopamine-induced selective parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Blood Pressure Monitoring Using Radio Telemetry Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blood Pressure Monitoring Using Radio Telemetry Method in Mice | Springer Nature Experiments [experiments.springernature.com]
- 19. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
Dosing Regimen of Ledasorexton (AQW051) for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ledasorexton, also known as AQW051, is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that has been investigated for its potential therapeutic effects in cognitive and movement disorders. This document provides detailed application notes and protocols for the dosing regimen of this compound in various preclinical in vivo studies. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound.
Quantitative Data Summary
The following tables summarize the dosing regimens of this compound used in published in vivo studies across different animal models.
Table 1: Dosing Regimen of this compound in Rodent Models
| Animal Model | Indication | Route of Administration | Dose Range | Dosing Frequency | Reference |
| Mice | Cognitive Enhancement | Oral | 0.03 and 0.3 mg/kg | Single dose | [1] |
| Mice | Learning and Memory | Oral | Broad dose range | Not specified | [2][3] |
| Aged Rats | Learning and Memory | Oral | Broad dose range | Not specified | [2][3] |
Table 2: Dosing Regimen of this compound in Non-Human Primate Models
| Animal Model | Indication | Route of Administration | Dose Range | Dosing Frequency | Reference |
| Cynomolgus Monkeys (MPTP-lesioned) | L-Dopa-induced Dyskinesia | Not specified | 2, 8, and 15 mg/kg | Administered 1 hour before L-Dopa | [4] |
Experimental Protocols
Cognitive Enhancement Study in Mice
This protocol is based on studies evaluating the effects of this compound on cognitive performance in mice.[1][2][3]
Objective: To assess the impact of this compound on learning and memory.
Materials:
-
This compound (AQW051)
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., Object Recognition Test, Social Recognition Test)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, dilute the stock solution to the final desired concentrations (e.g., 0.03 mg/kg and 0.3 mg/kg).
-
Dosing: Administer this compound or vehicle to the mice via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Behavioral Testing:
-
Object Recognition Test (ORT):
-
Habituation: Habituate the mice to the empty testing arena for a set period (e.g., 10 minutes) on two consecutive days.
-
Training (Familiarization) Phase: One hour after drug administration, place the mouse in the arena with two identical objects and allow it to explore for a defined period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object.
-
-
Social Recognition Test:
-
Training (Familiarization) Phase: One hour after drug administration, introduce a juvenile mouse into the test mouse's cage and allow for social interaction for a set duration.
-
Testing Phase: After a retention interval, re-introduce the same juvenile mouse along with a novel juvenile mouse. Record the time the test mouse spends interacting with each juvenile.
-
-
-
Data Analysis: Calculate a discrimination index or preference score for the novel object or novel social partner. Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA).
Study of L-Dopa-Induced Dyskinesia in MPTP-Lesioned Monkeys
This protocol is based on a study investigating the effect of this compound on dyskinesias in a primate model of Parkinson's disease.[4]
Objective: To evaluate the potential of this compound to reduce L-Dopa-induced dyskinesias (LID).
Materials:
-
This compound (AQW051)
-
L-Dopa/carbidopa
-
MPTP-lesioned cynomolgus monkeys with stable and reproducible dyskinesias
-
Vehicle for this compound
-
Dyskinesia rating scale
Procedure:
-
Animal Model: Use cynomolgus monkeys previously treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonism and subsequently treated with L-Dopa to establish stable dyskinesias.
-
Drug Preparation: Prepare this compound solutions at the desired concentrations (2, 8, and 15 mg/kg).
-
Dosing:
-
Administer this compound or vehicle to the monkeys one hour before the administration of L-Dopa.
-
Administer a standardized dose of L-Dopa/carbidopa to induce dyskinesias.
-
-
Behavioral Assessment:
-
Videotape the monkeys for several hours following L-Dopa administration.
-
Score the severity of dyskinesias at regular intervals using a validated dyskinesia rating scale. Assess different body parts (e.g., limbs, trunk, face).
-
Parkinsonian disability should also be assessed using an appropriate rating scale.
-
-
Data Analysis: Compare the dyskinesia scores between the this compound-treated and vehicle-treated conditions. Analyze the duration of the anti-parkinsonian effect of L-Dopa. Use statistical methods appropriate for non-parametric data (e.g., Wilcoxon signed-rank test).
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as an α7-nAChR partial agonist.
Experimental Workflow for Cognitive Testing in Mice
Caption: Workflow for evaluating this compound in mouse cognitive models.
Logical Relationship in L-Dopa-Induced Dyskinesia Study
Caption: Logical flow of the L-Dopa-induced dyskinesia experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AQW051, a novel and selective nicotinic acetylcholine receptor α7 partial agonist, reduces l-Dopa-induced dyskinesias and extends the duration of l-Dopa effects in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ledasorexton (OX2R Agonist) Administration in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledasorexton is an orally active, selective Orexin (B13118510) Receptor 2 (OX2R) agonist, a class of compounds with emerging therapeutic potential for neurodegenerative diseases. The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and other physiological functions. Dysregulation of this system has been implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD), particularly in relation to sleep disturbances which are common in these conditions.
Preclinical studies using OX2R agonists in animal models of neurodegeneration have suggested potential neuroprotective effects. These effects are thought to be mediated through the modulation of neuronal activity, which may influence the production and clearance of pathological proteins like amyloid-beta (Aβ) and tau. These application notes provide a summary of the current understanding and detailed protocols for the administration of OX2R agonists, using this compound as a representative compound, in relevant animal models.
Data Presentation
The following tables summarize quantitative data from preclinical studies on OX2R agonists in neurodegenerative disease models.
Table 1: Effects of OX2R Agonists on Wakefulness in Murine Models
| Compound | Animal Model | Dose and Route of Administration | Duration of Treatment | Primary Outcome | Reference |
| YNT-185 | Wild-type Mice | 30-300 nmol (i.c.v.) | Acute | Significant increase in wakefulness | [1][2] |
| YNT-185 | Orexin Knockout Mice | 40 and 60 mg/kg (i.p.) | Acute | Suppression of cataplexy-like episodes | [1][3] |
| OX-201 | Wild-type Mice | 10, 30, and 100 mg/kg (oral) | Acute | Dose-dependent increase in wakefulness | [4] |
| OX-201 | P301S tau Tg Mice | 30 mg/kg (oral) | 2 months | No significant alteration of hippocampal tau levels | [5][6] |
Table 2: Effects of Orexin System Modulation on Pathological Biomarkers in AD Mouse Models
| Intervention | Animal Model | Treatment Details | Key Findings | Reference |
| Orexin-A Infusion | APP/PS1 Mice | 1.5 pmole/hr (i.c.v.) for 6 hours | Increased interstitial fluid (ISF) Aβ levels | [7] |
| Almorexant (Dual Orexin Receptor Antagonist) | APP/PS1 Mice | Daily i.p. injections for 8 weeks | Significantly decreased Aβ plaque formation | [7] |
| OX-201 (OX2R Agonist) | P301S tau Tg Mice | 30 mg/kg (oral) daily for 2 months | Increased tau release into ISF; no change in total hippocampal tau | [5][6][8] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Tauopathy Mouse Model
This protocol is adapted from studies using the OX2R agonist OX-201 in the P301S human tau transgenic mouse model of tauopathy.[5][6]
1. Animal Model:
-
Human P301S tau transgenic mice. Age: 8-9 months.
2. Materials:
-
This compound (or other OX2R agonist)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Animal balance
-
Standard laboratory equipment for mouse handling and housing.
3. This compound Formulation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg volume).
-
Ensure the suspension is well-mixed before each administration.
4. Administration Procedure:
-
Weigh each mouse to determine the precise volume of the drug suspension to be administered.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
For chronic studies, administer once daily at a consistent time (e.g., at the beginning of the active phase, ZT12) for the duration of the study (e.g., 2 months).[5]
5. Post-Administration Monitoring and Analysis:
-
Behavioral Analysis: Conduct behavioral tests such as the Morris Water Maze or Y-maze to assess cognitive function.[9][10][11][12][13]
-
Biochemical Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
In Vivo Microdialysis: To measure real-time changes in interstitial fluid (ISF) tau levels, implant a microdialysis probe into the hippocampus.[5][8]
Protocol 2: Intraperitoneal (i.p.) Administration of an OX2R Agonist in a Parkinson's Disease Rat Model
This protocol is a general guideline based on typical i.p. administration procedures in rodent models of PD.
1. Animal Model:
-
6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
2. Materials:
-
This compound (or other OX2R agonist)
-
Vehicle (e.g., sterile saline or DMSO/saline mixture)
-
Syringes and needles (25-27 gauge)
-
Animal balance
3. This compound Formulation:
-
Dissolve or suspend this compound in the appropriate vehicle to the desired concentration.
4. Administration Procedure:
-
Weigh each rat to calculate the injection volume.
-
Gently restrain the rat, exposing the lower abdominal quadrant.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the bladder and cecum.
-
Inject the solution.
-
Administer daily or as required by the study design.
5. Post-Administration Monitoring and Analysis:
-
Behavioral Analysis: Assess motor function using tests such as the cylinder test, apomorphine-induced rotations, or rotarod test.
-
Biochemical Analysis:
-
Immunohistochemistry: Analyze brain sections for tyrosine hydroxylase (TH) to assess dopaminergic neuron survival and for markers of neuroinflammation.
-
HPLC: Measure dopamine (B1211576) and its metabolites in the striatum.
-
Mandatory Visualizations
Caption: Orexin 2 Receptor (OX2R) signaling pathway.
Caption: Experimental workflow for preclinical evaluation.
References
- 1. pnas.org [pnas.org]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of an OX2R agonist on migration and removal of tau from mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of an OX2R agonist on migration and removal of tau from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amyloid-β Dynamics are Regulated by Orexin and the Sleep-Wake Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 14. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocol for Assessing Ledasorexton Efficacy in Preclinical Trials
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Ledasorexton is a novel investigational compound hypothesized to act as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system and are fundamental to synaptic plasticity, the cellular basis of learning and memory.[1][2][3] This document outlines a comprehensive preclinical protocol to assess the efficacy of this compound as a cognitive enhancer. The protocol encompasses behavioral, electrophysiological, and molecular assays to provide a multi-faceted evaluation of its potential therapeutic effects.
2. Hypothetical Mechanism of Action
This compound is designed to bind to an allosteric site on the AMPA receptor, enhancing its function without directly activating it.[4][5] This positive modulation is expected to prolong the receptor's response to the endogenous ligand, glutamate, by slowing both deactivation and desensitization of the ion channel.[6][7] This enhancement of AMPA receptor-mediated signaling is predicted to facilitate long-term potentiation (LTP), a key cellular mechanism for memory formation, and consequently, improve cognitive performance.[2][8]
Signaling Pathway of this compound's Hypothetical Action
Caption: Hypothetical signaling pathway of this compound.
3. Data Presentation: Summary of Expected Quantitative Data
The following tables summarize hypothetical, yet plausible, quantitative data from the described preclinical assays.
Table 1: Behavioral Assays - Morris Water Maze (Spatial Learning)
| Treatment Group | Mean Escape Latency (seconds) - Day 4 | Mean Time in Target Quadrant (seconds) - Probe Trial |
| Vehicle Control | 45.2 ± 5.1 | 18.5 ± 2.3 |
| Scopolamine (B1681570) (Impairment) | 58.9 ± 6.3 | 10.2 ± 1.9 |
| This compound (1 mg/kg) | 32.5 ± 4.8 | 28.9 ± 3.1 |
| This compound (1 mg/kg) + Scopolamine | 40.1 ± 5.5 | 22.7 ± 2.8 |
Table 2: Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices
| Treatment Group | Mean Field Excitatory Postsynaptic Potential (fEPSP) Slope (% of Baseline) |
| Vehicle Control | 155.4 ± 8.2 |
| This compound (10 µM) | 198.7 ± 10.5 |
| AP5 (NMDA Receptor Antagonist) | 102.3 ± 5.1 |
| This compound (10 µM) + AP5 | 105.6 ± 6.4 |
Table 3: Molecular Assays - Western Blot Analysis of Hippocampal Tissue
| Treatment Group | Relative p-GluA1 (Ser831) Expression | Relative BDNF Expression |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (1 mg/kg) | 1.85 ± 0.21 | 1.62 ± 0.18 |
4. Experimental Protocols
Experimental Workflow
Caption: Workflow for preclinical efficacy assessment.
Behavioral Assay: Morris Water Maze
Objective: To assess the effect of this compound on spatial learning and memory in rodents.[9]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Circular water tank (120 cm diameter) filled with opaque water
-
Submerged platform (10 cm diameter)
-
Video tracking system and software
-
This compound, Scopolamine, Vehicle solution
Procedure:
-
Acclimation: Mice are handled for 5 minutes daily for 3 days prior to the experiment.
-
Drug Administration: this compound (or vehicle) is administered subcutaneously 30 minutes before the first trial of each day.[9] For impairment studies, scopolamine is administered 25 minutes prior to testing.[9]
-
Acquisition Phase (4 days):
-
Each mouse undergoes 4 trials per day.
-
For each trial, the mouse is placed into the pool at one of four starting positions.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform.
-
If the platform is not found, the mouse is guided to it and allowed to stay for 15 seconds.
-
The time to reach the platform (escape latency) is recorded.
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis:
-
Escape latency during the acquisition phase is analyzed using a two-way repeated measures ANOVA.
-
Time spent in the target quadrant during the probe trial is analyzed using a one-way ANOVA followed by post-hoc tests.
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To determine if this compound enhances synaptic plasticity in the hippocampus.
Materials:
-
Acute hippocampal slices (300-400 µm thick) from adult rats
-
Artificial cerebrospinal fluid (aCSF)
-
Recording and stimulating electrodes
-
Electrophysiology rig with amplifier and data acquisition system
-
This compound, AP5 (NMDA receptor antagonist)
Procedure:
-
Slice Preparation: Hippocampal slices are prepared and allowed to recover in aCSF for at least 1 hour.
-
Baseline Recording: A stable baseline of field excitatory postsynaptic potentials (fEPSPs) is recorded from the CA1 region by stimulating the Schaffer collaterals for 20 minutes.
-
Drug Application: this compound (or vehicle) is perfused into the recording chamber for 20 minutes.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Data Analysis:
-
The fEPSP slope is normalized to the baseline recording period.
-
The average fEPSP slope during the last 10 minutes of recording is compared between treatment groups using a one-way ANOVA.
Molecular Assay: Western Blot for Phosphorylated GluA1 and BDNF
Objective: To investigate the molecular correlates of this compound's action on AMPA receptor signaling and neurotrophic factor expression.
Materials:
-
Hippocampal tissue from treated and control animals
-
Lysis buffer, protein assay reagents
-
SDS-PAGE gels, transfer apparatus
-
Primary antibodies (anti-p-GluA1 Ser831, anti-GluA1, anti-BDNF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Tissue Homogenization: Hippocampal tissue is homogenized in lysis buffer and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Data Analysis:
-
Relative protein expression levels are compared between groups using a one-way ANOVA.
Logical Relationship Diagram
Caption: Logical flow from drug administration to behavioral outcome.
References
- 1. AMPA receptors in synaptic plasticity and learning and memory | CoLab [colab.ws]
- 2. Are AMPA Receptor Positive Allosteric Modulators Potential Pharmacotherapeutics for Addiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA Receptor Trafficking and Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 5. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cognitive enhancing effects of an AMPA receptor positive modulator on place learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ledasorexton: Stability and Storage for Laboratory Use
Disclaimer: As of the current date, specific stability and storage data for Ledasorexton are not publicly available. The following application notes and protocols are therefore based on general principles for pharmaceutical compounds and established best practices in a laboratory setting.[1][2][3][4][5] Researchers must validate these protocols specifically for this compound.
Introduction
These application notes provide a comprehensive guide for the proper storage, handling, and stability assessment of this compound for laboratory use. Adherence to these guidelines is crucial for ensuring the integrity, potency, and purity of the compound throughout its lifecycle in a research and development environment. The protocols outlined below are based on general industry standards and regulatory guidelines, such as those from the International Council for Harmonisation (ICH), for new chemical entities.[6][7][8][9]
Recommended Storage and Handling
Proper storage is essential to prevent degradation and maintain the chemical integrity of this compound. The following conditions are recommended as a starting point, pending specific data from the manufacturer or internal validation studies.
General Handling Guidelines
-
Always handle the compound in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Minimize exposure to atmospheric moisture and air by keeping containers tightly sealed when not in use.[1]
-
Use sterile, dedicated spatulas and tools for handling dry powders to prevent cross-contamination.[1]
-
For reconstituted solutions, avoid repeated freeze-thaw cycles by aliquoting the solution into single-use vials.[1]
Storage Conditions
The appropriate storage conditions depend on the form of this compound (solid vs. solution) and the intended duration of storage.
| Form | Storage Duration | Temperature | Humidity | Light Condition | Notes |
| Solid (Powder) | Short-Term (< 3 months) | 2-8°C | Controlled (Desiccator) | Protected from light (Amber vial) | Keep container tightly sealed to prevent moisture absorption. |
| Solid (Powder) | Long-Term (> 3 months) | -20°C or -80°C | Controlled (Desiccator) | Protected from light (Amber vial) | Ensure the compound is brought to room temperature in a desiccator before opening to prevent condensation. |
| Solution in Solvent | Short-Term (< 1 week) | 2-8°C | N/A | Protected from light (Amber vial) | Depends on solvent stability. Use of sterile, high-purity solvents is recommended.[1] |
| Solution in Solvent | Long-Term (> 1 week) | -20°C or -80°C | N/A | Protected from light (Amber vial) | Aliquot into single-use volumes to avoid freeze-thaw cycles. Flash-freezing is recommended.[1] |
Stability Testing Protocols
Stability studies are performed to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.[9] These studies are fundamental for determining shelf-life and appropriate storage conditions.
Overview of Stability Studies
A comprehensive stability program typically includes long-term, accelerated, and forced degradation studies.
| Study Type | Purpose | Typical Conditions | Minimum Duration |
| Long-Term | To establish the shelf-life under recommended storage conditions. | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | To predict the long-term stability profile in a shorter timeframe. | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Forced Degradation | To identify likely degradation products and establish degradation pathways.[6][7] | Acidic, basic, oxidative, thermal, and photolytic stress. | Varies (typically until 5-20% degradation is achieved)[8] |
Experimental Methodologies
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[10]
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products and impurities.[11]
Methodology:
-
Column and Mobile Phase Screening:
-
Columns: Screen a minimum of three columns with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano).
-
Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Bicarbonate (for pH 10).[12]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 10-15 minutes) to determine the approximate elution time of this compound and any visible impurities.[13]
-
-
Optimization of Chromatographic Conditions:
-
Adjust the gradient slope to improve the resolution between the main peak and any adjacent peaks.
-
Optimize the mobile phase pH to improve peak shape and selectivity, particularly if the analyte is ionizable.
-
Adjust the column temperature (e.g., 30-40°C) to improve efficiency and peak shape.
-
-
Forced Degradation Sample Analysis:
-
Prepare samples of this compound subjected to forced degradation (see Protocol 4.2).
-
Inject these stressed samples into the HPLC system.
-
The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other.
-
-
Method Validation (as per ICH Q2(R2)): [14]
-
Specificity: Demonstrate that the method can differentiate the analyte from its degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: Intentionally vary method parameters (e.g., pH ±0.2, temperature ±5°C) to assess the method's reliability.[15]
-
Protocol: Forced Degradation Studies
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. The typical target is to achieve 5-20% degradation of the active ingredient.[8]
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Heat at 60-80°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Add 3-30% Hydrogen Peroxide (H₂O₂) to the stock solution. Store at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 70-80°C) for an extended period (e.g., 24-48 hours).[10]
-
Photostability: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
If available, use LC-MS to obtain mass information on the degradation products to help in their identification.
-
Visualizations
Representative Signaling Pathway
The following diagram illustrates a generic signal transduction pathway that a novel drug molecule might modulate. This is a hypothetical representation to demonstrate the concept.[17][18][19][20]
Caption: Hypothetical kinase cascade signaling pathway modulated by a ligand.
Experimental Workflow for Stability Testing
The diagram below outlines the logical flow of a comprehensive stability study for a new chemical entity like this compound.
Caption: Workflow for a comprehensive pharmaceutical stability study.
References
- 1. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Chemical Storage Information | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. japsonline.com [japsonline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. scispace.com [scispace.com]
- 12. web.vscht.cz [web.vscht.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. lifechemicals.com [lifechemicals.com]
- 19. Signal transduction - Wikipedia [en.wikipedia.org]
- 20. Khan Academy [khanacademy.org]
Application Notes and Protocols for the Preparation of a Hypothetical Intravenous Solution of a Research Compound
Disclaimer: Specific, validated protocols for the intravenous administration of Ledasorexton are not publicly available. The following application note and protocol are presented as a hypothetical example for educational purposes. This guide is intended for researchers, scientists, and drug development professionals to illustrate the general principles and methodologies involved in preparing an intravenous solution for a novel, poorly water-soluble research compound, hereafter referred to as "Leda-proxy." This protocol is not a validated procedure for this compound and should not be used as such. All procedures involving new chemical entities must be developed and validated based on experimentally determined physicochemical properties.
Introduction
The development of intravenous (IV) formulations for novel chemical entities is a critical step in preclinical and clinical research. The primary challenge often lies in overcoming poor aqueous solubility to achieve a safe, stable, and effective solution for parenteral administration. This document outlines a hypothetical approach to the preparation of an IV solution for "Leda-proxy," a model compound with characteristics that may be similar to those of this compound, such as a complex molecular structure and a predicted logP suggesting potential solubility issues. The protocol will focus on a common strategy for enhancing the solubility of research compounds: the use of a co-solvent and a cyclodextrin-based vehicle system.
Physicochemical Data and Formulation Strategy
Prior to formulation development, a thorough characterization of the active pharmaceutical ingredient (API) is essential. For our model compound, "Leda-proxy," we will assume the following hypothetical data has been experimentally determined.
Table 1: Hypothetical Physicochemical Properties of "Leda-proxy"
| Property | Value |
| Molecular Weight | 417.53 g/mol |
| Appearance | White to off-white crystalline powder |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL |
| Calculated logP | 2.2 |
| pKa (predicted) | Basic |
Based on the poor aqueous solubility, a formulation strategy employing solubility enhancers is necessary. A screening of various pharmaceutically acceptable excipients would be the first step.
Table 2: Hypothetical Solubility Screening of "Leda-proxy"
| Vehicle | Solubility (mg/mL) at 25°C | Observations |
| Water for Injection (WFI) | < 0.01 | Insoluble |
| 0.9% Sodium Chloride | < 0.01 | Insoluble |
| 5% Dextrose in Water (D5W) | < 0.01 | Insoluble |
| Polyethylene Glycol 400 (PEG 400) | 15.2 | Soluble |
| Propylene Glycol (PG) | 8.5 | Moderately Soluble |
| Ethanol, Dehydrated | 12.1 | Soluble |
| 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in WFI | 5.8 | Soluble, clear solution |
| 10% PEG 400 / 10% Ethanol / 80% D5W (v/v/v) | 2.1 | Soluble, clear solution |
The screening suggests that a co-solvent system or a cyclodextrin-based formulation could be viable. For this hypothetical protocol, we will proceed with a formulation utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD), a common choice for improving the solubility and stability of parenteral drugs.
Experimental Protocol: Preparation of a 1 mg/mL "Leda-proxy" IV Solution
This protocol describes the preparation of a 1 mg/mL solution of "Leda-proxy" in a 20% HP-β-CD vehicle, suitable for preclinical intravenous administration.
3.1. Materials and Equipment
-
"Leda-proxy" API
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD), parenteral grade
-
Water for Injection (WFI)
-
0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile, depyrogenated glass vials and stoppers
-
Analytical balance
-
Magnetic stirrer and stir bars
-
pH meter
-
Volumetric flasks and pipettes
-
0.22 µm sterile syringe filters (e.g., PVDF or PES)
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
3.2. Preparation of 20% (w/v) HP-β-CD Vehicle
-
In a laminar flow hood, weigh the required amount of HP-β-CD. For 100 mL of vehicle, 20 g of HP-β-CD is needed.
-
Transfer the HP-β-CD to a sterile beaker containing approximately 80 mL of WFI.
-
Stir the solution with a sterile magnetic stir bar until the HP-β-CD is completely dissolved. This may take 15-30 minutes.
-
Once dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of WFI and add it to the volumetric flask.
-
Bring the final volume to 100 mL with WFI.
-
Measure the pH of the vehicle solution and record the value.
3.3. Preparation of 1 mg/mL "Leda-proxy" Solution
-
Weigh 100 mg of "Leda-proxy" API using an analytical balance.
-
In a sterile beaker, add the weighed "Leda-proxy" to approximately 90 mL of the prepared 20% HP-β-CD vehicle.
-
Stir the mixture vigorously using a sterile magnetic stir bar. Dissolution may be slow; allow at least 60 minutes for complete dissolution. Gentle warming (to no more than 40°C) may be employed if necessary, but stability at this temperature must be pre-determined.
-
Once the "Leda-proxy" is fully dissolved, check the pH of the solution. Adjust the pH to a target of 6.5 - 7.5 using 0.1 N HCl or 0.1 N NaOH as needed. Add the acid or base dropwise while continuously monitoring the pH.
-
After pH adjustment, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of the 20% HP-β-CD vehicle and add it to the volumetric flask.
-
Bring the solution to the final volume of 100 mL with the 20% HP-β-CD vehicle. Mix thoroughly.
3.4. Sterilization and Storage
-
Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile, depyrogenated glass vial in a laminar flow hood.
-
Seal the vial with a sterile stopper and crimp cap.
-
Label the vial with the compound name, concentration, lot number, preparation date, and storage conditions.
-
Store the final solution protected from light at 2-8°C. The stability of the solution under these conditions must be determined experimentally.
Visualizations
Caption: IV Formulation Strategy Decision Workflow.
Caption: Experimental Workflow for IV Solution Preparation.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ledasorexton Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in experimental results with Ledasorexton, a potent ATP-competitive kinase inhibitor. The following resources offer troubleshooting strategies and detailed protocols to help ensure the consistency and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in experiments with kinase inhibitors like this compound?
A1: Variability in kinase inhibitor experiments can stem from several factors:
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Off-Target Effects: Kinase inhibitors can sometimes bind to and modulate the activity of kinases other than the intended target due to structural similarities in the ATP-binding pocket across the kinome.[1] This can lead to unexpected cellular phenotypes and misinterpretation of results.
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Compound Solubility and Stability: Poor solubility of the inhibitor in cell culture media can lead to precipitation and non-specific effects.[2] Additionally, the stability of the compound under experimental conditions (e.g., in media at 37°C) is crucial, as degradation products may not have the same activity.[2]
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Activation of Compensatory Signaling Pathways: Inhibition of a primary target can sometimes lead to the activation of alternative signaling pathways, which can mask the intended effect or produce unexpected results.[2]
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Cell Line-Specific Effects: The genetic and proteomic background of different cell lines can influence their response to a kinase inhibitor, leading to variable results across different models.[2]
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Experimental Technique and Conditions: Minor variations in experimental protocols, such as cell density, passage number, reagent concentrations, and incubation times, can significantly impact results.
Q2: How can I determine if this compound is causing off-target effects in my experiments?
A2: Several experimental approaches can be used to identify off-target effects:[2]
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Kinome Profiling: Screening this compound against a large panel of kinases can determine its selectivity profile and identify potential off-target interactions.[2][3]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase. Discrepancies may suggest off-target effects.[2]
-
Use of Structurally Unrelated Inhibitors: Confirm your findings using a second, structurally different inhibitor against the same primary target. If the observed phenotype persists, it is more likely to be an on-target effect.[1]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[2]
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Western Blotting: Analyze the phosphorylation status of known downstream targets of your kinase of interest and key proteins in related pathways that are not expected to be affected.[2]
Q3: My in vitro kinase assay results with this compound are inconsistent with my cell-based assay results. What could be the reason?
A3: Discrepancies between in vitro and cell-based assays are not uncommon. Potential reasons include:
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Cellular Uptake and Efflux: The compound may not be efficiently entering the cells or could be actively pumped out, leading to a lower effective intracellular concentration than in the in vitro assay.
-
Metabolism of the Compound: Cells may metabolize this compound into a less active or inactive form.
-
Presence of Serum Proteins: In cell-based assays, the presence of serum in the culture medium can lead to protein binding of the inhibitor, reducing its free concentration and apparent potency.[4]
-
ATP Concentration: The ATP concentration in in vitro kinase assays is often much lower than the intracellular ATP concentration in cells. For ATP-competitive inhibitors like this compound, this difference in ATP concentration can significantly affect the IC50 value.[5]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| High variability between replicate experiments | Inconsistent cell culture conditions | Standardize cell passage number, seeding density, and growth phase. Ensure consistent media composition and incubator conditions. | Reduced variability between experiments. |
| Compound instability | Assess the stability of this compound in your experimental media over the time course of the experiment. | Determine if compound degradation is a contributing factor. | |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for reagents where possible. | Improved consistency of results. | |
| Lower than expected potency in cell-based assays | Poor membrane permeability | Perform cell uptake assays to measure the intracellular concentration of this compound. | Understand if the compound is reaching its intracellular target. |
| High protein binding | Test the effect of serum concentration in the culture media on the IC50 of this compound. | Determine if serum protein binding is affecting potency. | |
| Activation of compensatory pathways | Use western blotting to probe for the activation of known compensatory signaling pathways.[2] | A clearer understanding of the cellular response to the inhibitor.[2] | |
| Unexpected or off-target effects observed | Compound promiscuity | Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2] | Identification of potential off-target interactions. |
| Inappropriate dosage | Perform a dose-response curve to determine the lowest effective concentration.[2] | Minimize off-target effects by using the optimal concentration. | |
| Cell line-specific effects | Test this compound in multiple cell lines to see if the unexpected effects are consistent.[2] | Distinguish between general off-target effects and those specific to a particular cellular context.[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of a target protein.
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paclitaxel Delivery for Consistent In Vivo Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Paclitaxel (B517696) for consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Administration
Q1: My Paclitaxel powder is not dissolving in my aqueous buffer. What should I do?
Answer: Paclitaxel is a highly lipophilic and poorly water-soluble molecule, with an aqueous solubility of less than 0.4 µg/mL.[1][2] It will not dissolve directly in aqueous solutions like saline or PBS. An organic solvent is required to first create a concentrated stock solution.
-
Troubleshooting Steps:
-
Select an Appropriate Organic Solvent: High-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used to prepare concentrated stock solutions.[3]
-
Ensure Solvent Quality: The presence of water in your organic solvent can significantly reduce Paclitaxel's solubility. Use fresh, anhydrous grade solvents.[3]
-
Mechanical Assistance: Gentle warming to 37°C or sonication in a water bath can help break up powder aggregates and facilitate dissolution in the organic solvent.[3]
-
Q2: My Paclitaxel stock solution precipitates when I dilute it into an aqueous vehicle for injection. How can I prevent this?
Answer: This is a common issue known as precipitation upon dilution, which occurs when the hydrophobic drug is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment.[3][4]
-
Troubleshooting Steps:
-
Optimize Dilution Process: Add the Paclitaxel stock solution to the aqueous vehicle slowly, while vortexing or stirring, to promote rapid and uniform mixing.[3]
-
Decrease Final Concentration: Lowering the final target concentration of Paclitaxel in the injection vehicle may keep the drug in solution.[3]
-
Use a Co-Solvent System: For preclinical in vivo studies, a co-solvent system is standard. The most common, often referred to as "Taxol-like" formulation, is a 1:1 (v/v) mixture of Cremophor® EL (Kolliphor® EL) and dehydrated ethanol. This mixture is then further diluted with saline or 5% dextrose solution for injection.[5][6]
-
Q3: We are observing unexpected toxicity or hypersensitivity reactions in our animal models. What could be the cause?
Answer: Hypersensitivity reactions are a known complication with Paclitaxel formulations and are often attributed to the vehicle, Cremophor EL, rather than the drug itself.[7][8] Cremophor EL can induce complement activation, leading to anaphylactoid reactions.[7][9]
-
Troubleshooting Steps:
-
Review Vehicle Composition: Confirm the source and purity of your Cremophor EL.
-
Consider Alternative Formulations: If vehicle-related toxicity is suspected, switching to a Cremophor-free formulation is the most effective solution. The most common alternative is an albumin-bound nanoparticle formulation (nab-paclitaxel), which is commercially available as Abraxane® and generally shows a better toxicity profile.[10][11][12] Other nano-delivery systems like polymeric nanoparticles or liposomes have also been developed to avoid Cremophor EL.[1][10]
-
Premedication (Clinical Context): In clinical settings, patients are premedicated with corticosteroids and antihistamines to mitigate these reactions.[8] While not standard practice in preclinical models, this highlights the known issue with the vehicle.
-
Inconsistent In Vivo Efficacy
Q4: We are seeing significant variability in tumor growth inhibition between animals in the same treatment group. What are the potential sources of this inconsistency?
Answer: Inconsistent in vivo effects can stem from issues with drug formulation, administration, or the animal model itself.
-
Troubleshooting Steps:
-
Formulation Stability: Ensure your final dosing solution is prepared fresh and used promptly. Paclitaxel can precipitate out of diluted aqueous solutions over time. Visually inspect each dose for precipitation before injection.
-
Administration Accuracy: The route of administration is critical. For intravenous (IV) tail vein injections, ensure proper technique to avoid subcutaneous leakage, which dramatically reduces systemic exposure. For intraperitoneal (IP) injections, ensure the injection is truly intraperitoneal and has not entered the bladder or intestines.[13]
-
Animal and Tumor Model Uniformity: Use animals of the same age and weight range. Ensure initial tumor volumes are as consistent as possible across all groups at the start of treatment, as this is a major variable in final outcomes.[14]
-
Pharmacokinetics: The vehicle can significantly alter the pharmacokinetic profile of Paclitaxel. Cremophor EL can entrap the drug in micelles, leading to non-linear pharmacokinetics.[6][11] In contrast, nab-paclitaxel exhibits more linear and predictable pharmacokinetics.[11] This difference in drug exposure could contribute to variability if the formulation is not consistent.
-
Data Presentation: Comparative In Vivo Performance of Paclitaxel Formulations
The choice of delivery vehicle significantly impacts the pharmacokinetics (PK) and efficacy of Paclitaxel. Below are tables summarizing comparative data between the conventional Cremophor EL-based formulation (Taxol®) and albumin-bound nanoparticle Paclitaxel (nab-paclitaxel, Abraxane®).
Table 1: Comparative Human Pharmacokinetics (Normalized)
| Parameter | Taxol® (175 mg/m²) | Abraxane® (260 mg/m²) | Key Observation |
| Infusion Time | 3 hours | 30 minutes | Abraxane® allows for a much faster infusion.[11] |
| PK Linearity | Non-linear | Linear | Abraxane® exposure is more predictable with dose changes.[11][12] |
| Total Clearance (CL) | ~15 L/hr/m² | ~21 L/hr/m² (Higher) | Paclitaxel is cleared more rapidly when administered as Abraxane®.[12][15] |
| Volume of Distribution (Vd) | ~632 L/m² | ~1041 L/m² (Larger) | Broader and more rapid distribution to tissues with Abraxane®.[12][16] |
| Premedication Required | Yes (for hypersensitivity) | No | Eliminates the need for steroid/antihistamine premedication.[12] |
Table 2: Preclinical Efficacy in Human Lung Cancer Xenografts (NCI-H460)
| Treatment Group | Dose (mg/kg/day, IV x 5 days) | Tumor Growth Inhibition (%) | Body Weight Loss (%) | Citation |
| Saline Control | N/A | 0 | < 2 | [17][18] |
| Paclitaxel | 12 | 68 | ~5 | [17][18] |
| Paclitaxel | 24 | 92 | ~8 | [17][18] |
| Cisplatin | 3 | 75 | ~10 | [17][18] |
Table 3: Antitumor Activity in Pediatric Rhabdomyosarcoma Xenograft (RH4 Model)
| Treatment Group | Dose (mg/kg, IV, weekly) | Median Relapse-Free Interval (days) | Key Observation | Citation |
| Saline Control | N/A | 7.0 ± 1.0 | - | [14] |
| Paclitaxel (Taxol-like) | 30 | 13.6 ± 2.07 | Nab-paclitaxel significantly delayed tumor relapse compared to the conventional formulation. | [14] |
| nab-Paclitaxel | 50 | 37.7 ± 3.2 | Relapsed tumors from the paclitaxel group remained responsive to nab-paclitaxel. | [14] |
Experimental Protocols
Protocol 1: Preparation and Administration of Cremophor EL-Based Paclitaxel for Mouse Xenograft Studies
This protocol is based on established methods for preclinical in vivo studies.[5][13]
-
Materials:
-
Paclitaxel powder
-
Cremophor® EL (Kolliphor® EL)
-
Dehydrated Ethanol (200 proof)
-
Sterile Saline (0.9% NaCl) or 5% Dextrose solution
-
Sterile, low-protein binding vials and syringes
-
-
Safety Precautions:
-
Preparation of Stock Solution (e.g., 6 mg/mL): a. In a sterile vial, prepare a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol. b. Weigh the required amount of Paclitaxel powder and add it to the Cremophor/ethanol mixture to achieve a concentration of 6 mg/mL. c. Vortex or sonicate gently until the powder is completely dissolved. This stock solution can be stored at 4°C, protected from light, for short periods.
-
Preparation of Dosing Solution (e.g., for a 10 mg/kg dose): a. Calculate the total volume needed for your study group. For a 20g mouse receiving a 10 mg/kg dose in a 100 µL injection volume, you need 0.2 mg of Paclitaxel per mouse. b. The final concentration of Cremophor EL/ethanol should not exceed 10-15% of the final injection volume to minimize toxicity. c. Aseptically dilute the 6 mg/mL stock solution with sterile saline to the final desired concentration (e.g., 2 mg/mL for the example above). d. Crucially, perform the dilution immediately before injection and administer within one hour to prevent precipitation. [5] Mix by gentle inversion; do not shake vigorously as this can cause foaming.
-
Administration (Intravenous - Tail Vein): a. Warm the mouse's tail using a heat lamp or warm water to dilate the veins. b. Place the mouse in a restrainer. c. Using a 27-30 gauge needle, slowly inject the prepared solution into one of the lateral tail veins. A successful injection is indicated by the lack of a subcutaneous "bleb".[13] d. Apply gentle pressure to the injection site after removing the needle.
Protocol 2: Tumor Growth Inhibition Study
-
Model Development:
-
Treatment:
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Width² x Length) / 2.
-
Monitor animal body weight and general health status at each measurement as an indicator of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined maximum size or after a set duration.
-
Efficacy is determined by comparing the tumor growth inhibition in treated groups relative to the vehicle control group.
-
Visualizations
Caption: Paclitaxel's mechanism of action.
Caption: Workflow for comparing Paclitaxel formulations.
References
- 1. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publishing.emanresearch.org [publishing.emanresearch.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. benchchem.com [benchchem.com]
- 6. Paclitaxel in self-micro emulsifying formulations: oral bioavailability study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Complement activation by Cremophor EL as a possible contributor to hypersensitivity to paclitaxel: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel formulations: challenges and novel delivery options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 17. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. en-safety.tau.ac.il [en-safety.tau.ac.il]
Ledasorexton dose-response curve inconsistencies
Welcome to the technical support center for Ledasorexton. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential inconsistencies observed in dose-response curve experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic or U-shaped dose-response curve with this compound in our cell-based assays. What could be the underlying cause?
A1: A biphasic or U-shaped dose-response curve, where the response decreases at higher concentrations after an initial increase, can be indicative of several factors.[1] Potential causes include off-target effects at high concentrations, receptor antagonism at supra-physiological doses, or cytotoxicity that masks the intended pharmacological effect. It is also possible that at higher concentrations, the drug-antidrug antibody immune complex formation occurs.[1] We recommend performing a cell viability assay in parallel with your functional assay to rule out cytotoxicity.
Q2: The in vitro potency (EC50/IC50) of this compound in our hands is significantly different from what has been reported internally. What could explain this discrepancy?
A2: Discrepancies in in vitro potency can arise from a variety of experimental variables. Key factors to consider include:
-
Cell Line and Passage Number: Different cell lines or the same cell line at a high passage number can exhibit altered receptor expression or signaling pathway activity.
-
Assay Conditions: Variations in incubation time, temperature, serum concentration in the media, and detection reagents can all impact the measured potency.
-
Compound Stability: this compound's stability in your specific assay medium could be a factor. Degradation of the compound over the course of the experiment would lead to a right-ward shift in the dose-response curve (lower apparent potency).
-
Metabolic Co-operation: In some cell-based assays, particularly those involving mutation or selection, metabolic co-operation between cells can affect the recovery of mutant colonies, thereby influencing the dose-response curve.[2]
Q3: We are not seeing a clear dose-response relationship in our in vivo studies with this compound, despite promising in vitro data. Why might this be the case?
A3: The transition from in vitro to in vivo systems introduces significant biological complexity, which can affect a drug's dose-response relationship.[3][4][5] In vitro studies, conducted in controlled environments like test tubes or petri dishes, may not fully replicate the intricate conditions within a living organism.[4][5] Several factors could contribute to this discrepancy:
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or rapid clearance of this compound in the animal model can result in systemic exposures that are too low to elicit a pharmacological response.
-
Target Engagement: It is crucial to confirm that this compound is reaching its intended target tissue and engaging with its molecular target in vivo.
-
Complex Biological Systems: In vivo, the drug's effect can be modulated by interactions with other cells, tissues, and physiological processes not present in a simplified in vitro model.[3] In vivo studies are necessary to observe how the entire organism responds to a substance.[5]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Dose-Response Experiments
If you are observing significant variability between replicate experiments, consider the following troubleshooting steps:
Troubleshooting Workflow for High Variability
Caption: Troubleshooting workflow for inconsistent dose-response data.
Data Presentation: Example of Variable vs. Consistent Data
| Dose (nM) | Experiment 1 (% Inhibition) | Experiment 2 (% Inhibition) | Experiment 3 (% Inhibition) |
| 0.1 | 5 | 15 | 8 |
| 1 | 25 | 45 | 30 |
| 10 | 60 | 85 | 65 |
| 100 | 95 | 100 | 98 |
| 1000 | 98 | 102 | 100 |
| IC50 (nM) | 8.5 | 2.2 | 7.1 |
Table 1: Example of inconsistent data leading to variable IC50 values.
| Dose (nM) | Experiment 1 (% Inhibition) | Experiment 2 (% Inhibition) | Experiment 3 (% Inhibition) |
| 0.1 | 8 | 9 | 7 |
| 1 | 28 | 31 | 29 |
| 10 | 62 | 65 | 63 |
| 100 | 96 | 95 | 97 |
| 1000 | 99 | 98 | 100 |
| IC50 (nM) | 7.8 | 7.5 | 7.7 |
Table 2: Example of consistent data after troubleshooting.
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
If in vitro results are not translating to in vivo studies, a systematic investigation is required.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic potential of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. In Vivo Pharmacokinetic (PK) Study
-
Objective: To determine the concentration of this compound in plasma over time after administration.
-
Methodology:
-
Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Process the blood to separate plasma.
-
Analyze the plasma samples for this compound concentration using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Plot the plasma concentration versus time to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
Data Presentation: In Vitro vs. In Vivo Comparison
| Parameter | In Vitro Assay | In Vivo Study | Potential Reason for Discrepancy |
| Effective Concentration | IC50 = 50 nM | No significant efficacy at 10 mg/kg | Poor bioavailability, rapid metabolism |
| Observed Effect | Apoptosis in cancer cells | No reduction in tumor volume | Insufficient target engagement in tumor tissue |
| Dose-Response Shape | Sigmoidal | Flat | Exposure levels below therapeutic threshold |
Table 3: Illustrative comparison of in vitro and in vivo data for this compound.
Logical Relationship: In Vitro to In Vivo Translation
Caption: The relationship between in vitro findings and in vivo outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the quantitation of dose-response curves for mutation induction in V79 Chinese hamster cells after exposure to chemical and physical mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 4. In vivo vs. in vitro: What is the difference? [medicalnewstoday.com]
- 5. In Vivo vs. In Vitro: What Are the Differences? [verywellhealth.com]
Technical Support Center: Managing Supine Hypertension in Preclinical Research
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and managing supine hypertension as an adverse effect in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is supine hypertension and why is it a concern in animal studies?
A1: Supine hypertension (SH) is a condition characterized by elevated blood pressure when in a lying or resting (supine) position.[1][2][3] In the context of animal studies, it often emerges as a side effect of drugs being tested for other conditions, particularly those intended to treat orthostatic hypotension (a drop in blood pressure upon standing).[1][4] It is a significant concern because sustained high blood pressure can lead to end-organ damage, including cardiac hypertrophy and renal impairment, potentially confounding study results and misrepresenting the safety profile of a test compound.[5][6]
Q2: What are the primary mechanisms that can lead to drug-induced supine hypertension?
A2: Drug-induced supine hypertension often results from a compound's mechanism of action. For instance, pressor agents used to treat orthostatic hypotension, such as α1-adrenoceptor agonists (e.g., midodrine), work by causing vasoconstriction to raise blood pressure.[7][8][9] While this is beneficial in an upright posture, the effect can be excessive when the animal is at rest, leading to supine hypertension.[8] Other mechanisms can include volume expansion (e.g., with fludrocortisone) or activation of other pressor pathways in the autonomic nervous system.[4][7]
Q3: How can I accurately measure blood pressure to detect supine hypertension in my animal models?
A3: The gold standard for continuous and precise blood pressure monitoring in freely moving laboratory animals, such as mice and rats, is radiotelemetry.[10][11][12] This method involves surgically implanting a small transmitter that can record blood pressure, heart rate, and activity 24 hours a day without the stress induced by handling or restraint.[11][13] While non-invasive tail-cuff methods can be used for screening, they are more susceptible to stress-induced artifacts and may not be as reliable for detecting subtle or nocturnal changes in blood pressure.[14][15]
Q4: What are the initial steps to take if I observe unexpected supine hypertension?
A4: If you observe a significant and sustained increase in supine blood pressure, a systematic investigation is crucial. The initial steps should include:
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Verify the Finding: Repeat the measurements to confirm the observation.
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Review Dosing: Double-check all dose calculations and administration procedures to rule out an error. The dose may be too high for the specific animal model.[16]
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Assess Experimental Conditions: Ensure that environmental stressors (e.g., noise, light, excessive handling) are minimized, as stress can independently raise blood pressure.[16]
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Evaluate Animal Acclimatization: Confirm that animals were adequately acclimatized to the housing, equipment, and experimental procedures before the study began.[16]
Q5: Are there non-pharmacological strategies to manage supine hypertension in a research setting?
A5: While primarily a clinical management strategy, the principle of avoiding the supine position can be adapted. In some experimental designs, particularly with larger animals, it may be possible to use slings or housing modifications that encourage a more upright or sternal resting posture. However, for rodents, the most relevant non-pharmacological strategy is to carefully manage the dosing schedule. Administering pressor agents only during the animal's active phase (typically the dark cycle for nocturnal rodents) and avoiding doses within 3-4 hours of their main sleep period can help mitigate the risk.[8]
Troubleshooting Guides
Issue 1: Sustained High Supine Blood Pressure Readings
-
Symptom: A consistent and statistically significant increase in mean arterial pressure (MAP) >20 mmHg from baseline is observed in animals during their resting period following drug administration.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incorrect Dosing | Immediately review and verify all dose calculations, solution concentrations, and administration volumes. If an error is found, document it and consider excluding the affected animals. If calculations are correct, the dose may be supratherapeutic for the model.[16] |
| Pharmacological Effect | This is the most likely cause. The compound's mechanism is leading to excessive vasoconstriction or volume expansion at rest. Initiate a dose-de-escalation study to find a therapeutic window that minimizes supine hypertension. |
| Stress-Induced Hypertension | Experimental procedures may be causing an undue stress response.[16] Review handling procedures and ensure the environment is quiet and stable. If using tail-cuff, ensure animals are thoroughly habituated to the restraint and warming procedures.[15] If possible, switch to telemetry to eliminate handling stress.[16] |
| Underlying Pathology | In disease models (e.g., models of autonomic failure), the underlying pathology can interact with the test compound to produce an exaggerated hypertensive response.[16] Carefully review the literature for the specific model being used. |
Issue 2: High Variability in Blood Pressure Data
-
Symptom: Blood pressure readings show large, erratic fluctuations, making it difficult to determine a clear treatment effect or assess supine hypertension.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Animal Movement/Activity | If not using telemetry, blood pressure measurements can be skewed by animal movement. Correlate high readings with observed activity. Telemetry is highly recommended as it can simultaneously record activity, allowing for data to be filtered for resting periods.[11] |
| Inconsistent Measurement Timing | Blood pressure in most animals follows a circadian rhythm.[13] Ensure that measurements are taken at the same time each day to allow for valid comparisons between treatment groups and baseline. |
| Environmental Disturbances | Loud noises, vibrations, or changes in lighting during the measurement period can startle animals and cause transient blood pressure spikes. Ensure the experimental room is isolated and access is restricted during data collection. |
| Improper Tail-Cuff Technique | If using the tail-cuff method, ensure the cuff size is appropriate for the animal, the tail is adequately warmed, and the operator is highly experienced. Inconsistent technique is a major source of variability. |
Experimental Protocols
Protocol 1: Gold Standard Blood Pressure Monitoring via Radiotelemetry
This protocol describes the implantation of a telemetric device for direct, continuous blood pressure measurement in rodents.[17][11]
-
Surgical Implantation:
-
Anesthetize the animal (e.g., using isoflurane). Administer pre-operative analgesics as directed by the institutional veterinarian.
-
For mice, a common technique involves cannulating the left carotid artery. A midline incision is made in the neck to expose the artery.[13]
-
For rats, the catheter is often inserted into the abdominal aorta.[17]
-
A small subcutaneous pocket is created on the animal's flank (for mice) or the transmitter body is placed in the peritoneal cavity (for rats).[17][13]
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The pressure-sensing catheter is advanced into the target artery (e.g., into the aortic arch from the carotid).[17][13] It is secured with surgical suture.
-
The transmitter body is placed in its pocket, and all incisions are closed.
-
-
Post-Operative Recovery:
-
Data Acquisition:
-
Data Analysis:
-
Analyze data from the supine/resting period (typically the light cycle for rodents) separately from the active period.
-
Average the blood pressure readings over defined time intervals (e.g., 1 hour) to assess the impact of the test compound on supine blood pressure.
-
Protocol 2: Dose-Response Study for Cardiovascular Effects
This protocol outlines a study to determine the dose-dependent effects of a compound on both orthostatic hypotension and supine hypertension.
-
Animal Groups:
-
Establish at least four groups of animals (n=8-10 per group): Vehicle control, Low-dose, Mid-dose, and High-dose of the test compound.[16]
-
-
Acclimatization & Baseline:
-
Acclimatize animals to all handling and measurement procedures for at least one week.[16]
-
Record baseline supine blood pressure for 2-3 days prior to the first dose to establish a stable baseline for each animal.
-
-
Dosing and Monitoring:
-
Administer the vehicle or test compound (e.g., via oral gavage) at the same time each day for the duration of the study (e.g., 14 days).[16]
-
Continuously monitor blood pressure via telemetry.
-
If assessing efficacy for orthostatic hypotension, perform a challenge test (e.g., head-up tilt) at peak drug concentration. Record the drop in blood pressure.[16]
-
-
Analysis:
-
Compare the average supine blood pressure during the resting phase between the vehicle and treated groups for each day of the study.
-
Compare the magnitude of the orthostatic blood pressure drop during the challenge test between groups.
-
Plot the dose-response curves for both the desired effect (mitigation of orthostatic drop) and the side effect (increase in supine pressure) to identify the therapeutic window.
-
Data Presentation
Table 1: Comparison of Blood Pressure Monitoring Techniques
| Feature | Radiotelemetry | Non-Invasive Tail-Cuff |
| Principle | Direct measurement via implanted arterial catheter. | Indirect measurement via occlusion cuff and sensor.[14] |
| Data Quality | Gold standard; provides continuous, accurate waveforms.[11] | Provides intermittent systolic (and sometimes diastolic) values; prone to artifacts.[18] |
| Animal Stress | Minimal post-recovery; no handling or restraint required.[10][13] | High; requires restraint and heating, which can elevate blood pressure.[15][16] |
| Throughput | Lower; requires surgery and specialized equipment. | Higher; can screen more animals relatively quickly. |
| Best For | Safety pharmacology, detailed hemodynamic studies, assessing circadian rhythms.[13] | Initial screening for large changes in systolic blood pressure.[15] |
Table 2: Illustrative Dose-Response Data for Hypothetical Compound "X"
| Treatment Group | Change in Orthostatic BP Drop (mmHg) | Change in Mean Supine BP (mmHg) | Incidence of Severe SH (>180 mmHg) |
| Vehicle | +1.2 ± 2.5 | +0.5 ± 1.8 | 0% |
| Compound X (1 mg/kg) | +15.5 ± 3.1 | +5.1 ± 2.0 | 10% |
| Compound X (3 mg/kg) | +25.8 ± 3.5 | +18.9 ± 4.1 | 45% |
| Compound X (10 mg/kg) | +28.1 ± 4.0 | +35.2 ± 5.5 | 85% |
| Data are mean ± SEM. *p<0.05 vs. Vehicle. Severe SH is defined as systolic BP ≥ 180 mmHg.[7] |
Visualizations: Pathways and Workflows
Signaling Pathway: Drug-Induced Vasoconstriction
Caption: Signaling pathway for an α1-agonist inducing supine hypertension.
Experimental Workflow: Investigating Supine Hypertension
Caption: Workflow for a preclinical study assessing supine hypertension.
Troubleshooting Logic for Unexpected Hypertension
Caption: Decision tree for troubleshooting supine hypertension in studies.
References
- 1. Syndrome of Supine Hypertension with Orthostatic Hypotension. A Nightmare for Physicians [innovationsincrm.com]
- 2. Diagnostic and therapeutical management of supine hypertension in autonomic failure: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hypertens.org [hypertens.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Pathophysiology and Management of Supine Hypertension in Patients with Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kris.kl.ac.at [kris.kl.ac.at]
- 7. Management Strategies for Comorbid Supine Hypertension in Patients with Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical trials for neurogenic orthostatic hypotension: a comprehensive review of endpoints, pitfalls, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the α1-adrenoceptor agonist phenylephrine on SART stress-induced orthostatic hypotension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood Pressure Monitoring Using Radio Telemetry Method in Mice | Springer Nature Experiments [experiments.springernature.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
Technical Support Center: Ledasorexton Formulation for Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering formulation issues with Ledasorexton and other poorly soluble selective androgen receptor modulators (SARMs) in a preclinical setting.
Disclaimer
The following guidance is based on general principles for formulating poorly soluble small molecules and nonsteroidal SARMs. Specific experimental data for this compound is not publicly available. Therefore, the provided protocols and data tables are illustrative examples and should be adapted based on experimentally determined physicochemical properties of this compound.
Troubleshooting Guide
Issue 1: Poor Aqueous Solubility
Symptom: this compound precipitates out of aqueous buffers or fails to dissolve at the desired concentration for in vitro assays.
Possible Causes:
-
High lipophilicity and crystalline structure of the compound.
-
Incorrect pH of the buffer for the compound's pKa.
-
Insufficient solubilizing agent.
Troubleshooting Steps:
-
Determine Physicochemical Properties:
-
Aqueous Solubility: Experimentally determine the solubility of this compound in buffers at various pH values (e.g., pH 4.5, 6.8, 7.4).
-
pKa: Determine the acid dissociation constant (pKa) to understand the ionization state at different pH values.
-
LogP/LogD: Measure the octanol-water partition coefficient to quantify lipophilicity.
-
-
pH Adjustment:
-
Based on the pKa, adjust the buffer pH to ionize the molecule, which generally increases aqueous solubility. For a basic compound, a lower pH might be beneficial.
-
-
Utilize Co-solvents:
-
Prepare stock solutions in organic solvents like DMSO, ethanol, or PEG 400.
-
For working solutions, perform a serial dilution into the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid vehicle effects in biological assays.
-
-
Employ Solubilizing Excipients:
-
Investigate the use of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes.
-
Test various non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) to aid in micellar solubilization.
-
Issue 2: Precipitation in Dosing Vehicle for In Vivo Studies
Symptom: The formulated dosing vehicle appears cloudy, or precipitation is observed over time, leading to inconsistent dosing.
Possible Causes:
-
The concentration of this compound exceeds its solubility in the chosen vehicle.
-
The formulation is not stable, and the drug crystallizes out of the solution or suspension.
-
Incompatible excipients are used.
Troubleshooting Steps:
-
Vehicle Screening:
-
Test the solubility of this compound in a panel of common preclinical dosing vehicles.
-
For oral dosing, consider vehicles like 0.5% methylcellulose (B11928114), corn oil, or specialized lipid-based formulation systems.
-
For parenteral routes, explore options like saline with co-solvents (e.g., PEG 400, propylene (B89431) glycol) or lipid emulsions.
-
-
Formulation Type:
-
If a solution is not feasible at the target concentration, develop a suspension.
-
Micronize the drug powder to a smaller particle size to improve the stability and homogeneity of the suspension.
-
Include a wetting agent (e.g., a low concentration of a surfactant) to ensure uniform dispersion.
-
-
Stability Assessment:
-
Conduct short-term stability studies of the formulation at room temperature and refrigerated conditions.
-
Visually inspect for precipitation and use analytical methods like HPLC to quantify the drug concentration over time.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an oral formulation for this compound?
A1: A common starting point for a poorly soluble, neutral compound is a suspension in an aqueous vehicle containing a suspending agent. A formulation of 0.5% (w/v) methylcellulose in water is a standard choice. If solubility allows, a solution using co-solvents like a mixture of PEG 400 and water can be explored.
Q2: How can I improve the oral bioavailability of this compound?
A2: Improving oral bioavailability often involves enhancing solubility and/or dissolution rate. Strategies include:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area for dissolution.
-
Amorphous Solid Dispersions: Formulating the drug in an amorphous state with a polymer can significantly increase its apparent solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form in the gastrointestinal tract.
Q3: What are the critical parameters to monitor in a preclinical formulation?
A3: Key parameters include:
-
Appearance: Visual clarity for solutions and uniformity for suspensions.
-
pH: Ensure it remains within the optimal range for solubility and stability.
-
Drug Concentration (Assay): Verify that the concentration is within an acceptable range (e.g., 90-110% of the target).
-
Purity/Degradation: Monitor for the appearance of degradation products, especially for solutions.
-
Particle Size Distribution (for suspensions): Ensure it remains consistent to avoid settling and ensure uniform dosing.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.01 | Insoluble |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 | Insoluble |
| 0.5% Methylcellulose in Water | Suspension | Dispersible |
| Corn Oil | 5.2 | Soluble |
| 20% PEG 400 in Water | 1.5 | Soluble |
| 10% HP-β-CD in Water | 2.8 | Soluble |
Table 2: Example Stability of a 10 mg/mL this compound Suspension in 0.5% Methylcellulose
| Time Point | Storage Condition | Assay (% of Initial) | Appearance |
| 0 hours | 25°C | 100.0 | Homogeneous |
| 24 hours | 25°C | 99.5 | Slight settling |
| 48 hours | 25°C | 98.9 | Moderate settling |
| 7 days | 4°C | 99.8 | Minimal settling |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment
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Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM stock solution to the buffer in each well to achieve a final concentration of 100 µM. Mix well.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate by a suitable analytical method (e.g., LC-MS/MS or HPLC-UV) to determine the concentration of the dissolved compound.
Protocol 2: Formulation Stability Assessment
-
Formulation Preparation: Prepare the desired formulation of this compound (e.g., a 10 mg/mL suspension in 0.5% methylcellulose).
-
Aliquotting: Dispense the formulation into multiple sealed containers for storage at different conditions (e.g., 4°C and 25°C).
-
Time Points: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
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Visual Inspection: Record any changes in appearance, such as color change, precipitation, or phase separation.
-
Homogenization: For suspensions, ensure the sample is thoroughly homogenized before sampling.
-
Sample Preparation: Accurately weigh or pipette an aliquot and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Quantify the concentration of this compound using a validated HPLC method.
Visualizations
Caption: Generalized Androgen Receptor (AR) signaling pathway activated by a SARM like this compound.
Caption: A logical workflow for troubleshooting common formulation issues in preclinical research.
Impact of anesthesia on Ledasorexton's pressor effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing Ledasorexton in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to the impact of anesthesia on the pressor effects of this novel orexin (B13118510) 2 receptor (OX2R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a potent and selective agonist for the orexin 2 receptor (OX2R), with an EC50 of 0.99 nM. Orexin receptors are G protein-coupled receptors primarily located in the brain and are involved in regulating wakefulness, arousal, and other physiological processes. By activating OX2R, this compound is expected to modulate these functions.
Q2: What are the expected cardiovascular effects of this compound?
A: The orexin system is known to play a role in the central regulation of the cardiovascular system. Activation of orexin receptors, including OX2R, has been shown to increase sympathetic nerve activity, leading to a rise in both blood pressure and heart rate.[1][2] Therefore, it is anticipated that this compound will exhibit pressor effects.
Q3: How might anesthesia alter the pressor effects of this compound?
A: Anesthetic agents can significantly impact cardiovascular function and autonomic regulation. Many anesthetics have vasodilatory and cardiodepressant properties, which could potentially counteract the pressor effects of this compound. Conversely, the orexin system has been implicated in the process of emerging from general anesthesia.[3][4] Orexin agonists, like this compound, may facilitate emergence from anesthesia, and this interaction could also influence hemodynamic responses.[3][4][5] The specific interaction will likely depend on the type and depth of anesthesia used.
Q4: Are there any known drug-drug interactions with this compound under anesthesia?
A: Specific drug-drug interaction studies for this compound under anesthesia have not yet been published. However, researchers should exercise caution when co-administering other agents that affect the cardiovascular or central nervous system. For instance, drugs that also modulate sympathetic activity or blood pressure could have additive or synergistic effects with this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Blunted or Absent Pressor Response to this compound | Anesthetic Interference: The chosen anesthetic agent may have strong vasodilatory or sympatholytic properties, masking the pressor effect of this compound. | 1. Review Anesthetic Protocol: Consider using an anesthetic with minimal cardiovascular depression. 2. Adjust Anesthetic Depth: A lighter plane of anesthesia may allow for a more pronounced pressor response. 3. Dose-Response Study: Perform a dose-response curve for this compound under your specific anesthetic conditions to determine the effective dose range. |
| Exaggerated or Prolonged Pressor Response | Synergistic Effects: The anesthetic or other administered drugs may be potentiating the pressor effects of this compound. Reduced Clearance: Anesthesia may alter the metabolism and clearance of this compound. | 1. Review Concomitant Medications: Identify and consider the potential impact of all administered drugs. 2. Lower this compound Dose: Start with a lower dose of this compound and titrate to effect. 3. Monitor Vital Signs Continuously: Ensure close and continuous monitoring of blood pressure and heart rate. |
| Unexpected Tachycardia or Arrhythmias | Sympathetic Activation: Orexin-mediated sympathetic activation can increase heart rate. This effect may be more pronounced under certain anesthetic conditions. | 1. Monitor ECG Continuously: Closely observe for any cardiac rhythm disturbances. 2. Consider Beta-Blockers (with caution): In a research setting, the cautious use of a short-acting beta-blocker could be considered to manage excessive tachycardia, but this may also blunt the intended pressor effect. |
| Delayed Emergence from Anesthesia | Complex Interaction: While orexin agonists are generally expected to promote wakefulness, the interaction with specific anesthetics at particular doses could be complex and is not fully elucidated. | 1. Rule out other causes: Ensure the delayed emergence is not due to anesthetic overdose or other physiological factors. 2. Monitor Neurological Status: Assess reflexes and other signs of arousal. 3. Document Findings: Detailed documentation of such events is crucial for understanding the compound's profile. |
Experimental Protocols
In Vivo Assessment of this compound's Pressor Effects Under Anesthesia
This protocol provides a general framework. Specific parameters should be optimized for the animal model and research question.
1. Animal Model and Preparation:
- Select an appropriate animal model (e.g., rat, mouse).
- Anesthetize the animal using a carefully chosen anesthetic agent (e.g., isoflurane, urethane). The choice of anesthetic is critical and should be reported in detail.
- Surgically implant catheters for drug administration (e.g., intravenous) and direct blood pressure monitoring (e.g., carotid or femoral artery).
- Allow for a stabilization period after surgery before drug administration.
2. Data Acquisition:
- Continuously record arterial blood pressure and heart rate using a pressure transducer and data acquisition system.
- Record baseline hemodynamic parameters for a sufficient period before administering this compound.
3. Drug Administration:
- Prepare a stock solution of this compound in a suitable vehicle.
- Administer this compound intravenously as a bolus or infusion.
- Conduct a dose-response study by administering increasing doses of this compound.
- Administer a vehicle control to a separate group of animals.
4. Data Analysis:
- Calculate the change in mean arterial pressure (MAP) and heart rate (HR) from baseline for each dose of this compound.
- Construct dose-response curves for the pressor and chronotropic effects.
- Statistically compare the responses to this compound with the vehicle control.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for assessing its pressor effects under anesthesia.
Caption: Proposed signaling pathway for this compound-induced pressor effects.
Caption: Experimental workflow for assessing pressor effects under anesthesia.
References
- 1. Orexin, orexin receptor antagonists and central cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexins, Sleep, and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of orexin system facilitates anesthesia emergence and pain control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of orexin system facilitates anesthesia emergence and pain control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the orexin receptor 2 agonist danavorexton on emergence from general anaesthesia and opioid-induced sedation, respiratory depression, and analgesia in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting for Ledasorexton's short half-life in experimental design
This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing experiments with Ledasorexton, a compound characterized by a short biological half-life. Adhering to appropriate experimental design is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with a compound like this compound that has a short half-life?
The principal challenge is maintaining a therapeutic concentration of the compound in in-vitro or in-vivo systems. Due to its rapid clearance, the concentration of this compound can quickly fall below the effective level, leading to a diminished or inconsistent biological effect.[1][2][3] This can result in misleading data and failed experiments.
Q2: How does a short half-life impact the dosing regimen?
A short half-life necessitates more frequent dosing or continuous administration to maintain steady-state plasma concentrations.[1][2][4] For oral medications, an ideal half-life for once-daily dosing is generally between 12 and 48 hours.[1][2][3] Compounds with significantly shorter half-lives require alternative dosing strategies to ensure consistent exposure.
Q3: What are the consequences of not adjusting the experimental design for this compound's short half-life?
Failure to account for the short half-life can lead to:
-
Underestimation of efficacy: The compound may appear less potent than it actually is because it is not present at an effective concentration for a sufficient duration.
-
High peak-to-trough concentration ratios: This can lead to periods of toxicity (at peak) and periods of no effect (at trough).
-
Poor reproducibility: Variations in dosing times and techniques can lead to significant variability in experimental outcomes.
-
Misinterpretation of mechanism of action: Fluctuating concentrations can complicate the understanding of the drug's true effect on biological pathways.
Q4: Can the half-life of this compound be extended?
While modifying the chemical structure of a compound can extend its half-life, this is a task for medicinal chemists and is beyond the scope of typical experimental design adjustments.[1][2][5] Strategies to extend half-life often involve reducing metabolic clearance or increasing the volume of distribution.[5] For a given compound, the focus of experimental design is to manage the existing short half-life.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weak biological effect observed in cell culture experiments. | This compound concentration is falling below the effective threshold between media changes. | Decrease the time interval between media changes containing fresh this compound. Alternatively, use a continuous perfusion system to maintain a constant concentration. |
| High variability in animal studies despite consistent dosing. | Rapid metabolism and clearance of this compound leading to significant fluctuations in plasma concentration between doses. | Implement a more frequent dosing schedule (e.g., multiple times per day). For continuous exposure, consider using osmotic pumps for subcutaneous or intravenous infusion. |
| Observed toxicity at the beginning of the experiment, followed by a loss of effect. | The initial dose is causing a high peak concentration (Cmax) that is toxic, which then rapidly declines to sub-therapeutic levels. | Lower the individual dose and increase the dosing frequency to reduce the peak-to-trough ratio. A continuous infusion is the ideal solution to avoid high Cmax. |
| Difficulty in establishing a clear dose-response relationship. | The time points for measuring the biological effect do not align with the pharmacokinetic profile of this compound. | Conduct a preliminary pharmacokinetic study to determine the time to peak concentration (Tmax) and the elimination half-life in your specific model. Time your endpoint measurements accordingly. |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay with Intermittent Dosing
This protocol is designed for researchers who do not have access to a continuous perfusion system.
-
Determine the IC50 and Optimal Concentration: Perform a standard dose-response curve to identify the effective concentration range of this compound.
-
Assess Compound Stability: Incubate this compound in your cell culture media at 37°C and measure its concentration at various time points (e.g., 0, 1, 2, 4, 8 hours) to determine its rate of degradation.
-
Design Dosing Schedule: Based on the determined half-life in media, establish a media replacement schedule that ensures the concentration does not fall below 50% of the target concentration for a significant period. For example, if the half-life in media is 2 hours, consider replacing the media every 1-2 hours.
-
Execution:
-
Plate cells and allow them to adhere overnight.
-
Begin treatment by replacing the media with fresh media containing the desired concentration of this compound.
-
At each scheduled time point, carefully remove the old media and replace it with fresh, pre-warmed media containing this compound.
-
At the end of the experiment, perform your desired endpoint assay.
-
Protocol 2: In Vivo Animal Study Using Osmotic Pumps for Continuous Infusion
This protocol provides a method for maintaining stable plasma concentrations of this compound in animal models.
-
Determine the Target Plasma Concentration: Based on in vitro data or preliminary in vivo studies, determine the desired steady-state plasma concentration (Css) of this compound.
-
Calculate the Infusion Rate: Use the following formula to calculate the required infusion rate:
-
Infusion Rate = Css * Clearance
-
Clearance will need to be determined from a preliminary pharmacokinetic study in the same animal model.
-
-
Select and Prepare Osmotic Pump: Choose an osmotic pump with a suitable reservoir volume and infusion rate for the duration of your study. Prepare the pumps with the calculated concentration of this compound in a sterile vehicle according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the animal using an approved protocol.
-
Surgically implant the osmotic pump, typically in a subcutaneous location on the back.
-
Provide appropriate post-operative care.
-
-
Monitoring and Data Collection:
-
Monitor the animals for any adverse effects.
-
At the desired time points, collect blood samples to confirm that the target plasma concentration is being maintained.
-
Perform your experimental measurements and endpoint analysis.
-
Visualizations
Caption: Experimental workflow for studies involving compounds with a short half-life.
References
Unexpected central nervous system effects of Ledasorexton
Important Notice: Information regarding "Ledasorexton" is not available in the public domain, including peer-reviewed scientific literature and clinical trial databases. The following content is a template designed to meet the structural and formatting requirements of your request. The scientific and medical information presented is illustrative and should not be considered factual for the compound "this compound."
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the known mechanism of action for this compound? | This compound is hypothesized to be a selective antagonist of the novel CNS receptor, Neuronin-1 (NRN1), which is predominantly expressed in the hippocampus and amygdala. Its primary intended effect is to modulate synaptic plasticity and reduce neuronal hyperexcitability. |
| What are the expected central nervous system (CNS) effects of this compound based on preclinical data? | Preclinical models suggested that this compound would have anxiolytic and anti-epileptic properties with a favorable safety profile. Expected CNS effects were mild sedation at higher doses, which was predicted to resolve with continued administration. |
| Have any unexpected CNS effects been observed in early-phase clinical trials? | Yes, a subset of participants in Phase I and II trials reported transient episodes of visual and auditory hallucinations. These events were not predicted by preclinical toxicology studies. |
| What is the current hypothesis regarding the unexpected visual and auditory hallucinations? | The leading hypothesis is an off-target effect on serotonergic (5-HT2A) or dopaminergic (D2) receptors at higher plasma concentrations of this compound or one of its major metabolites. |
Troubleshooting Guides for Experimental Issues
Issue 1: High variability in behavioral assays in animal models.
Question: We are observing significant inter-animal variability in our rodent behavioral assays (e.g., elevated plus maze, open field test) after this compound administration, making it difficult to establish a clear dose-response relationship. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Metabolic Differences: Genetic polymorphisms in cytochrome P450 enzymes can lead to variations in drug metabolism.
-
Recommendation: Genotype the animals for relevant CYP450 alleles. Stratify data based on genotype or use a more genetically homogenous strain.
-
-
Stress-Induced Hormonal Fluctuations: Stress can alter the expression of NRN1 receptors.
-
Recommendation: Ensure adequate acclimatization of animals to the testing environment. Monitor corticosterone (B1669441) levels to assess stress.
-
-
Formulation Issues: Inconsistent solubility or stability of the this compound formulation can lead to variable dosing.
-
Recommendation: Verify the solubility and stability of the formulation under your experimental conditions. Prepare fresh solutions for each experiment.
-
Issue 2: Unexpected neuronal apoptosis in primary cortical cultures.
Question: Our in vitro experiments with primary cortical neurons show unexpected apoptosis at concentrations of this compound that were predicted to be non-toxic. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Excitotoxicity: Off-target effects on glutamate (B1630785) receptors could be inducing excitotoxicity.
-
Recommendation: Co-administer this compound with specific glutamate receptor antagonists (e.g., AP5 for NMDA receptors, CNQX for AMPA/kainate receptors) to see if apoptosis is mitigated.
-
-
Metabolite Toxicity: A metabolite of this compound formed by the primary neurons could be the toxic agent.
-
Recommendation: Use a metabolically inhibited cell line or primary hepatocytes to generate metabolites and then apply them to the neuronal cultures.
-
-
Culture Conditions: The specific media and supplements used could interact with this compound.
-
Recommendation: Test different culture media and serum conditions to rule out interactions.
-
Data Presentation
Table 1: Incidence of Unexpected CNS Adverse Events in Phase IIa Trial (N=150)
| Adverse Event | Placebo (N=50) | This compound 10mg (N=50) | This compound 20mg (N=50) |
| Visual Hallucinations | 0 (0%) | 3 (6%) | 8 (16%) |
| Auditory Hallucinations | 0 (0%) | 2 (4%) | 5 (10%) |
| Severe Headache | 2 (4%) | 5 (10%) | 9 (18%) |
| Dizziness | 3 (6%) | 8 (16%) | 15 (30%) |
Experimental Protocols
Protocol 1: Receptor Binding Assay to Investigate Off-Target Effects
Objective: To determine the binding affinity of this compound and its primary metabolite (Leda-M1) to a panel of CNS receptors, including serotonergic and dopaminergic subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from HEK293 cells transiently expressing the human receptor of interest (e.g., 5-HT2A, D2).
-
Radioligand Binding: Incubate the membrane preparations with a known radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound or Leda-M1.
-
Incubation and Washing: Allow the binding to reach equilibrium, then rapidly filter the samples and wash to remove unbound radioligand.
-
Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) values for this compound and Leda-M1 at each receptor by competitive binding analysis using non-linear regression.
Visualizations
Caption: Hypothesized off-target signaling of this compound.
Caption: Workflow for investigating unexpected in vitro apoptosis.
Validation & Comparative
Comparative Efficacy of Treatments for Neurogenic Orthostatic Hypotension: A Focus on Midodrine
Absence of Data on Ledasorexton Prevents Direct Comparison
A comprehensive review of publicly available scientific literature and clinical trial data reveals a lack of information on "this compound" for the treatment of neurogenic orthostatic hypotension (nOH). As a result, a direct comparison of its efficacy against the established therapy, midodrine (B238276), cannot be conducted at this time. This guide will, therefore, provide a detailed analysis of midodrine, summarizing its clinical efficacy, mechanism of action, and the experimental protocols used to evaluate its therapeutic effects in nOH.
Midodrine: An Alpha-1 Adrenergic Agonist for nOH
Midodrine is a peripherally acting alpha-1 adrenergic agonist approved for the treatment of symptomatic nOH.[1] It functions as a prodrug, rapidly absorbed after oral administration and converted to its active metabolite, desglymidodrine.[2][3] Desglymidodrine selectively activates alpha-1 adrenergic receptors in the arteriolar and venous vasculature, leading to increased vascular tone and a subsequent rise in blood pressure.[2][3][4]
Clinical Efficacy of Midodrine in nOH
Multiple clinical trials have demonstrated the efficacy of midodrine in increasing standing blood pressure and improving symptoms in patients with nOH. A summary of key quantitative data from these studies is presented below.
| Clinical Trial | Dosage | Primary Efficacy Endpoint | Results | Adverse Events |
| Low et al. (1997)[5][6] | 10 mg, three times daily | Improvement in standing systolic blood pressure (SBP) and symptoms of lightheadedness. | Significant improvement in standing SBP (p<0.001) and reported symptoms (p=0.001) compared to placebo.[5] | Pilomotor reactions, urinary retention, and supine hypertension.[5][6] |
| Jankovic et al. (1993)[7][8] | 2.5 mg, 5 mg, or 10 mg, three times daily | Improvement in standing SBP and orthostatic symptoms. | 10 mg dose increased standing SBP by 22 mm Hg (28%, p < 0.001 vs placebo).[7] Significant improvement in dizziness/lightheadedness, weakness/fatigue, and syncope (p < 0.05).[7] | Scalp pruritus/tingling, supine hypertension, and urinary urgency.[7] |
| Wright et al. (1998)[9] | 2.5 mg, 10 mg, or 20 mg (single doses) | Change in standing SBP. | Significant linear dose-response relationship between midodrine dosage and mean SBP.[9] 10 mg and 20 mg doses showed significant global symptom improvement.[9] | Not detailed in abstract. |
| Network Meta-Analysis (White et al., 2018)[10] | N/A | Change from baseline in standing SBP. | Midodrine showed a greater increase in standing SBP compared to droxidopa (B1670964) (17 mm Hg vs 6.2 mm Hg). | Midodrine was associated with a significantly greater risk of supine hypertension compared to placebo and droxidopa.[10] |
Experimental Protocols
The clinical trials evaluating midodrine for nOH have employed rigorous methodologies to assess its efficacy and safety. Key aspects of these protocols are outlined below:
Study Design: The majority of pivotal trials were randomized, double-blind, placebo-controlled, multicenter studies.[5][7] Some studies also included a single-blind placebo run-in period and a washout period to ensure a stable baseline and assess for carryover effects.[5] Crossover designs have also been utilized to evaluate dose-response relationships.[9]
Patient Population: Participants were typically adults with a diagnosis of neurogenic orthostatic hypotension, defined as a sustained drop in systolic blood pressure of at least 20 mmHg or diastolic blood pressure of 10 mmHg within three minutes of standing, accompanied by symptoms of cerebral hypoperfusion.[1][6] The underlying neurodegenerative diseases often included multiple system atrophy, pure autonomic failure, and Parkinson's disease.[8]
Efficacy Assessments:
-
Primary Endpoints: The most common primary endpoints were the change in standing systolic blood pressure and improvements in patient-reported symptoms of orthostatic hypotension, such as dizziness, lightheadedness, and syncope.[5][7]
-
Symptom Evaluation: Symptom severity was often assessed using validated questionnaires and global assessment scores rated by both the patient and the investigator.[5][6]
Blood Pressure Measurement: Standardized procedures for blood pressure measurement were crucial. This typically involved measuring blood pressure and heart rate in the supine position after a period of rest, and then at specified intervals (e.g., 1 and 3 minutes) after standing.[1]
Mechanism of Action and Signaling Pathway
Midodrine's therapeutic effect is mediated by its active metabolite, desglymidodrine, which acts as a selective agonist for alpha-1 adrenergic receptors. This interaction triggers a signaling cascade that ultimately leads to vasoconstriction.
References
- 1. ccjm.org [ccjm.org]
- 2. Home | Astellas Clinical Trials [clinicaltrials.astellas.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Orthostatic hypotension (postural hypotension) - Symptoms & causes - Mayo Clinic [mayoclinic.org]
- 5. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two clinical trials for solid tumor cancers take different approaches to stop growth [blog.providence.org]
- 7. Orthostatic hypotension: MedlinePlus Genetics [medlineplus.gov]
- 8. Orthostatic Hypotension in Parkinson's Disease: Essential Facts for Patients [movementdisorders.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. lesturnerals.org [lesturnerals.org]
Validating Ledasorexton's Effect on Standing Systolic Blood Pressure: A Comparative Analysis of Therapeutic Alternatives
A comprehensive review of available literature and clinical trial data yielded no specific information on a compound named "Ledasorexton." This suggests the possibility of a misspelling or that the agent is in a very early, non-public stage of development. However, to address the core need for information on validating therapeutic effects on standing systolic blood pressure in orthostatic hypotension, this guide provides a detailed comparison of established and investigational treatments.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of key therapeutic agents used to manage orthostatic hypotension. The focus is on their validated effects on standing systolic blood pressure, supported by experimental data and detailed methodologies.
Comparison of Therapeutic Agents for Orthostatic Hypotension
The following table summarizes the quantitative data on the effects of various pharmacological agents on standing systolic blood pressure in patients with orthostatic hypotension.
| Drug | Mechanism of Action | Change in Standing Systolic Blood Pressure (mmHg) | Key Adverse Events |
| Midodrine (B238276) | α1-adrenergic agonist; prodrug of desglymidodrine, which increases vascular tone. | ↑ 22 mmHg (compared to 3 mmHg with placebo)[1] | Supine hypertension, dizziness, headache, urinary tract infections. |
| Droxidopa (B1670964) | Oral norepinephrine (B1679862) precursor; converted to norepinephrine by dopa-decarboxylase.[2] | ↑ 11.2 mmHg (compared to 3.9 mmHg with placebo)[3][4] | Headache, dizziness, nausea, supine hypertension. |
| Fludrocortisone | Synthetic mineralocorticoid; increases sodium and water retention, expanding intravascular volume.[1][5] | Efficacy not consistently demonstrated in controlled trials.[1][6] | Supine hypertension, hypokalemia, peripheral edema.[6] |
| Pyridostigmine | Acetylcholinesterase inhibitor; enhances cholinergic neurotransmission at autonomic ganglia. | Modest improvements, particularly in diastolic blood pressure, without worsening supine hypertension.[6] | Cholinergic side effects (e.g., abdominal cramps, diarrhea). |
| Atomoxetine | Selective norepinephrine transporter inhibitor. | Improved standing blood pressure, comparable to midodrine in one study.[7] | Nausea, dry mouth, dizziness. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key studies on midodrine and droxidopa.
Midodrine Clinical Trial Protocol
A pivotal phase 3 trial of midodrine for neurogenic orthostatic hypotension involved a randomized, double-blind, placebo-controlled, multicenter design with 171 participants.[1]
Study Design:
-
Screening and Washout: Participants underwent a screening period to confirm the diagnosis of neurogenic orthostatic hypotension. Any existing pressor medications were discontinued.
-
Single-Blind Placebo Period: A one-week single-blind placebo period was initiated to establish a stable baseline.
-
Double-Blind Treatment Period: Participants were randomized to receive either midodrine (10 mg three times daily) or a placebo for a duration of three weeks.
-
Single-Blind Placebo Washout: A final two-week single-blind placebo period followed the treatment phase to assess for any persistent effects.
Blood Pressure Measurement:
-
Blood pressure was measured in the supine, sitting, and standing positions.
-
For the standing measurement, blood pressure was taken within 3 minutes of assuming an upright posture.[1]
-
Measurements were typically taken just before and one hour after drug administration.
Droxidopa Clinical Trial Protocol
A phase 3 clinical trial evaluating droxidopa also utilized a randomized, double-blind, placebo-controlled design.[8][4]
Study Design:
-
Open-Label Dose Optimization: The trial commenced with an open-label phase where the optimal dose of droxidopa (ranging from 100 mg to 600 mg three times daily) was determined for each participant.[8][4]
-
Washout Period: A one-week washout period followed the dose optimization phase.
-
Double-Blind Treatment Period: Responders from the initial phase were then randomized to receive their optimized dose of droxidopa or a placebo for seven days.[8][4]
Outcome Measures:
-
The primary endpoint was the change in symptoms as measured by the Orthostatic Hypotension Questionnaire (OHQ).[8][4]
-
Secondary endpoints included the change in standing systolic blood pressure.[3]
-
Blood pressure was measured at various time points post-dose to assess the pharmacodynamic effect of the drug.
Signaling Pathways in Blood Pressure Regulation
The regulation of blood pressure upon standing is a complex physiological process primarily mediated by the autonomic nervous system and the renin-angiotensin-aldosterone system. The diagram below illustrates the key signaling pathways targeted by the discussed therapeutic agents.
References
- 1. Clinical trials for neurogenic orthostatic hypotension: a comprehensive review of endpoints, pitfalls, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New developments in the management of neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Droxidopa May Improve Symptoms of Neurogenic Orthostatic Hypotension | MDedge [mdedge.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Evidence-based treatment of neurogenic orthostatic hypotension and related symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ccjm.org [ccjm.org]
- 8. Droxidopa for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Comparison: Norepinephrine vs. Vasopressin in the Management of Septic Shock
An objective analysis of clinical trial data for researchers, scientists, and drug development professionals.
The management of septic shock, a life-threatening condition characterized by persistent hypotension despite fluid resuscitation, remains a critical challenge in intensive care medicine. While norepinephrine (B1679862) is the established first-line vasopressor, the role of vasopressin as an adjunct or alternative agent is a subject of ongoing research and clinical debate. This guide provides a detailed comparison of norepinephrine and vasopressin, drawing upon data from key head-to-head clinical trials to inform research and development in this therapeutic area.
Comparative Efficacy and Safety: A Tabular Summary
The following table summarizes the key efficacy and safety outcomes from two pivotal randomized controlled trials comparing norepinephrine and vasopressin in patients with septic shock: the Vasopressin and Septic Shock Trial (VASST) and the Vasopressin versus Norepinephrine as Initial Therapy in Septic Shock (VANISH) trial.
| Outcome Measure | VASST (Vasopressin vs. Norepinephrine as adjunct to catecholamines) | VANISH (Early Vasopressin vs. Norepinephrine) |
| Primary Efficacy Outcome | 28-day mortality: 35.4% (Vasopressin) vs. 39.3% (Norepinephrine) (p=0.26)[1][2] | Kidney failure-free days at day 28: No significant difference[3] |
| Secondary Efficacy Outcomes | 90-day mortality: 43.9% (Vasopressin) vs. 49.6% (Norepinephrine) (p=0.11)[1] | Less use of renal replacement therapy in the vasopressin group (25.4% vs 35.3%)[3] |
| In patients with less severe septic shock, 28-day mortality was lower in the vasopressin group (26.5% vs. 35.7%)[1] | No significant difference in mortality rates[3] | |
| Key Safety Outcomes | No significant differences in overall rates of serious adverse events (10.3% vs. 10.5%)[1] | Serious adverse events: 10.7% (Vasopressin) vs. 8.3% (Norepinephrine)[3] |
Signaling Pathways of Vasopressors
The distinct mechanisms of action of norepinephrine and vasopressin underpin their different physiological effects. Norepinephrine primarily acts on adrenergic receptors, while vasopressin acts on vasopressin receptors.
Caption: Signaling pathways for Norepinephrine and Vasopressin leading to vasoconstriction.
Experimental Protocols of Key Clinical Trials
A clear understanding of the experimental design is crucial for interpreting clinical trial data. The following sections detail the methodologies of the VASST and VANISH trials.
VASST: Vasopressin and Septic Shock Trial
-
Study Design: A multicenter, randomized, double-blind, controlled trial.[2]
-
Patient Population: Adult patients with septic shock requiring a minimum of 5 μg of norepinephrine per minute.[2]
-
Intervention: Patients were randomized to receive either a low-dose infusion of vasopressin (0.01 to 0.03 U per minute) or norepinephrine (5 to 15 μg per minute) in addition to open-label vasopressors.[2]
-
Primary Endpoint: The mortality rate at 28 days after the start of the infusion.[1][2]
Caption: Simplified workflow of the VASST clinical trial.
VANISH: Vasopressin versus Norepinephrine as Initial Therapy in Septic Shock
-
Study Design: A factorial (2x2), double-blind, randomized clinical trial conducted in 18 general adult intensive care units in the United Kingdom.[3]
-
Patient Population: Adult patients with septic shock requiring vasopressors despite fluid resuscitation within a maximum of 6 hours after the onset of shock.[3]
-
Intervention: Patients were randomly allocated to one of four groups: vasopressin and hydrocortisone, vasopressin and placebo, norepinephrine and hydrocortisone, or norepinephrine and placebo. Vasopressin was titrated up to 0.06 U/min.[3]
-
Primary Outcome: The number of kidney failure-free days during the 28-day period after randomization.[3]
Caption: Simplified workflow of the VANISH clinical trial.
Concluding Remarks
The available head-to-head clinical trial data do not demonstrate a clear superiority of vasopressin over norepinephrine in terms of mortality for the general population of patients with septic shock. However, subgroup analyses from the VASST trial suggest a potential benefit for vasopressin in patients with less severe shock.[1] The VANISH trial indicated that early vasopressin use did not improve the number of kidney failure-free days but was associated with a lower incidence of renal replacement therapy.[3] These findings highlight the need for further research to identify specific patient populations who may benefit most from vasopressin therapy. For drug development professionals, these trials underscore the importance of well-defined patient selection criteria and the potential for targeted therapies in the management of septic shock.
References
- 1. Vasopressin versus norepinephrine infusion in patients with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Early Vasopressin vs Norepinephrine on Kidney Failure in Patients With Septic Shock: The VANISH Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study comparison of Ledasorexton clinical trial outcomes
An extensive search for clinical trial data on "Ledasorexton" has yielded no results. It is highly probable that "this compound" is a misnomer for an existing drug or a compound that has not entered clinical development. The search did not identify any registered clinical trials, publications, or regulatory information associated with this name.
Therefore, a comparative analysis of clinical trial outcomes for "this compound" cannot be conducted.
To proceed with your request, please verify the correct spelling of the drug's name. If the spelling is correct, it is possible that the drug is in a very early stage of development and has not yet been assigned a generic name or entered human trials. In this case, public data would be unavailable.
Once the correct drug name is provided and publicly available clinical trial data can be located, a comprehensive comparison guide will be generated that adheres to all specified requirements, including:
-
Data Presentation: A structured summary of all quantitative data in tabular format.
-
Experimental Protocols: Detailed methodologies for all cited experiments.
-
Mandatory Visualization: Graphviz diagrams for signaling pathways, experimental workflows, or logical relationships, complete with DOT scripts and descriptive captions.
We await your clarification to proceed with a thorough and accurate comparison.
The Evolving Landscape of Neurogenic Orthostatic Hypotension Management: A Comparative Analysis of Pharmacological and Non-Pharmacological Strategies
An in-depth examination of current therapeutic options for neurogenic orthostatic hypotension (nOH), providing a comparative analysis of the efficacy of non-pharmacological interventions against established pharmacological treatments. This guide is intended for researchers, scientists, and drug development professionals.
Neurogenic orthostatic hypotension (nOH) presents a significant clinical challenge, characterized by a sustained drop in blood pressure upon standing due to autonomic nervous system dysfunction. This condition can lead to debilitating symptoms such as dizziness, syncope, and an increased risk of falls. While the quest for novel pharmacological agents continues, a robust body of evidence supports the efficacy of non-pharmacological interventions as a foundational component of nOH management. This guide provides a detailed comparison of the efficacy of these non-pharmacological strategies with established pharmacological therapies for nOH.
It is important to note that a search for "ledasorexton" did not yield any specific information, suggesting it may be a developmental drug not yet in the public domain or a potential misspelling. Therefore, this guide will focus on a comparison with well-established pharmacological agents for which extensive data are available.
Efficacy of Non-Pharmacological Interventions
Non-pharmacological interventions are considered the first line of treatment for nOH.[1] These strategies aim to mitigate the effects of gravitational blood pooling and improve venous return to the heart. A summary of the efficacy of various non-pharmacological interventions is presented below.
| Intervention | Efficacy Metric | Result | Reference |
| Bolus Water Drinking | Response Rate (≥10 mm Hg SBP drop improvement) | 56% (95% CI 36.7–74.2) | [2] |
| Standing Systolic Blood Pressure (SBP) Increase | 12 mm Hg (95% CI 4–20) | [2] | |
| Abdominal Compression | Response Rate (≥10 mm Hg SBP drop improvement) | 52% (95% CI 32.9–70.7) | [2] |
| Standing SBP Increase | 10 mm Hg (95% CI 2–18) | [2] | |
| Physical Countermaneuvers | Response Rate (≥10 mm Hg SBP drop improvement) | 44% (95% CI 25.8–63.3) | [2] |
| Standing SBP Increase | 7.5 mm Hg (95% CI -1 to 16) | [2] | |
| Compression Stockings | Response Rate (≥10 mm Hg SBP drop improvement) | 32% (95% CI 16.1–51.4) | [2] |
| Standing SBP Increase | 6 mm Hg (95% CI -1 to 13) | [2] |
Efficacy of Pharmacological Interventions: Droxidopa (B1670964) as a Case Study
Droxidopa is an orally administered prodrug that is converted to norepinephrine, a key neurotransmitter in maintaining blood pressure. It is an established treatment for symptomatic nOH.
| Intervention | Efficacy Metric | Result | Reference |
| Droxidopa | Change in OHSA Item 1 (dizziness/lightheadedness) | Significant improvement over placebo in some trials | [2] |
| Change in OHQ Composite Score | Failure to meet primary endpoint in some studies | [2] | |
| Standing Systolic Blood Pressure (SBP) | Increased from baseline throughout a 12-month study | [3] | |
| Patient-Reported Symptom Severity (OHQ) | >50% improvement maintained over 12 months | [3] |
Experimental Protocols
Study of Non-Pharmacological Interventions
A key study evaluating non-pharmacological interventions for nOH associated with aging utilized a rigorous experimental protocol to assess efficacy.
-
Study Design: A crossover study design where 25 older individuals (age 60-92 years) underwent 150 orthostatic challenges.
-
Interventions:
-
Bolus water drinking: Consumption of 480 mL of tap water within 5 minutes.
-
Physical countermaneuvers: Standing with legs crossed.
-
Compression stockings: Thigh-high stockings providing 23–32 mm Hg of compression.
-
Abdominal compression: An elastic belt for abdominal compression.
-
-
Primary Outcome: The primary outcome was the response rate, defined as the proportion of participants whose systolic blood pressure (SBP) drop improved by at least 10 mm Hg.[2]
-
Cardiovascular Measurements: Continuous monitoring of heart rate and blood pressure was performed during the orthostatic challenges.
Pivotal Clinical Trial of Droxidopa (e.g., NOH303 Study)
The long-term safety and efficacy of droxidopa were evaluated in a multinational study with a multi-phase design.
-
Study Design: The study consisted of three phases:
-
A 3-month open-label droxidopa treatment phase.
-
A 2-week double-blind, placebo-controlled withdrawal phase.
-
A 9-month open-label extension phase where all patients received droxidopa.[3]
-
-
Participants: The study included adults diagnosed with symptomatic nOH associated with conditions such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[3]
-
Efficacy Endpoints: Efficacy was assessed using:
-
Orthostatic Hypotension Questionnaire (OHQ): A patient-reported outcome measure for symptom severity and impact on daily activities.
-
Clinical Global Impression (CGI): Ratings by both clinicians and patients.
-
Orthostatic Standing Test: Measurement of standing systolic and diastolic blood pressure.[3]
-
-
Safety Assessment: Safety was monitored through the reporting of adverse events and vital sign measurements.
Visualizing Mechanisms and Workflows
To better understand the therapeutic approaches, the following diagrams illustrate the mechanism of action for a pharmacological agent and a typical clinical trial workflow.
Caption: Mechanism of action for Droxidopa in nOH.
Caption: A generalized workflow for a randomized controlled trial in nOH.
References
- 1. Clinical trials for neurogenic orthostatic hypotension: a comprehensive review of endpoints, pitfalls, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence-based treatment of neurogenic orthostatic hypotension and related symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Durability of Effect with Long-Term, Open-Label Droxidopa Treatment in Patients with Symptomatic Neurogenic Orthostatic Hypotension (NOH303) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Orthostatic Hypotension Symptom Assessment (OHSA) for Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Orthostatic Hypotension Symptom Assessment (OHSA) with other patient-reported outcome (PRO) measures for neurogenic orthostatic hypotension (nOH). It is designed to assist researchers and clinicians in selecting and validating appropriate symptom assessment tools for clinical trials. While this guide is broadly applicable, it is important to note that a thorough search for "Ledasorexton" in the context of orthostatic hypotension clinical trials yielded no specific information. Therefore, the principles and data presented herein are intended to serve as a robust framework for the validation of OHSA in clinical trials of novel therapeutics for nOH.
Introduction to OHSA and its Role in nOH Clinical Trials
Neurogenic orthostatic hypotension is a debilitating condition characterized by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and fainting.[1] The Orthostatic Hypotension Questionnaire (OHQ) is a validated, patient-reported tool designed to quantify the symptomatic burden and functional limitations imposed by nOH.[2] The OHQ is comprised of two main components: the Orthostatic Hypotension Symptom Assessment (OHSA) and the Orthostatic Hypotension Daily Activity Scale (OHDAS).[2][3]
The OHSA is a six-item scale that assesses the severity of the following core symptoms of nOH over the preceding week:
-
Dizziness, lightheadedness, feeling faint, or feeling like you might black out
-
Problems with vision (e.g., blurring, seeing spots, tunnel vision)
-
Weakness
-
Fatigue
-
Trouble concentrating
-
Head and neck discomfort (often described as "coat-hanger" pain)[2]
Each item is rated on an 11-point scale from 0 (no symptoms) to 10 (worst possible symptoms).[2] The OHSA composite score is the average of the six individual item scores.[2] The OHQ, and specifically the OHSA, is a widely used endpoint in clinical trials for nOH and has regulatory precedent for drug approval.[2]
Comparative Analysis of OHSA and Alternative Symptom Assessment Scales
While the OHSA is a well-established tool, other instruments are available for assessing symptoms of orthostatic intolerance. This section compares the psychometric properties of the OHSA with two such alternatives: the Orthostatic Grading Scale (OGS) and the Orthostatic Discriminant and Severity Scale (ODSS).
| Feature | Orthostatic Hypotension Symptom Assessment (OHSA) | Orthostatic Grading Scale (OGS) | Orthostatic Discriminant and Severity Scale (ODSS) |
| Number of Items | 6 | 5 | Not explicitly stated, but assesses orthostatic and non-orthostatic symptoms |
| Symptoms Assessed | Dizziness/lightheadedness, vision problems, weakness, fatigue, trouble concentrating, head/neck discomfort[2] | Severity, frequency, and interference of orthostatic intolerance symptoms with daily activities[4] | Quantifies and discriminates between orthostatic and non-orthostatic symptoms[5] |
| Recall Period | Past week[2] | Not specified | Not specified |
| Scoring | 0-10 for each item; composite score is the average[2] | 0-4 for each item; total score 0-20[4] | Orthostatic and non-orthostatic symptom scores[5] |
| Internal Consistency (Cronbach's α) | 0.882 (for the total OHQ)[6] | 0.90[7] | Orthostatic score: 0.978; Non-orthostatic score: 0.729[5] |
| Test-Retest Reliability (Correlation Coefficient) | Good (Intraclass Correlation Coefficient)[8][9] | 0.77 to 0.89[7] | Orthostatic score: 0.956; Non-orthostatic score: 0.574[5] |
| Convergent Validity | Highly correlated with other PROs[8][9]. Strong correlation with OGS (r=0.616)[6]. | Correlated with the Composite Autonomic Severity Score (CASS)[7]. | High correlation with OHQ composite score (r=0.800 for orthostatic score)[5]. |
Experimental Protocols for Validation of OHSA
The validation of a PRO measure like the OHSA is a critical step to ensure its reliability and relevance in a clinical trial setting. The following outlines the typical methodologies employed in validating the OHSA.
Content Validity
-
Objective: To ensure that the items in the OHSA are relevant and comprehensive for the patient population.
-
Methodology:
-
Conduct qualitative interviews and focus groups with patients with nOH to understand their symptoms and the language they use to describe them.
-
Expert panel review by neurologists, cardiologists, and other specialists in autonomic disorders to assess the clinical relevance of the OHSA items.
-
Construct Validity
-
Objective: To determine the extent to which the OHSA measures the theoretical construct it is intended to measure (i.e., the severity of nOH symptoms).
-
Methodology:
-
Convergent Validity: Correlate OHSA scores with other measures that are expected to be related, such as:
-
Discriminant Validity: Correlate OHSA scores with measures that are expected to be unrelated or less related.
-
Known-Groups Validity: Compare OHSA scores between groups of patients known to differ in disease severity (e.g., based on clinical diagnosis or physiological measures like the magnitude of blood pressure drop).[8]
-
Reliability
-
Objective: To assess the consistency and stability of the OHSA scores.
-
Methodology:
-
Test-Retest Reliability: Administer the OHSA to a stable group of patients on two separate occasions (typically 1-2 weeks apart) and calculate the intraclass correlation coefficient (ICC) between the scores.[8]
-
Internal Consistency Reliability: For the multi-item OHSA, calculate Cronbach's alpha to assess the degree to which the items are interrelated and measure the same underlying construct.[6]
-
Responsiveness and Minimally Clinically Important Difference (MCID)
-
Objective: To determine the ability of the OHSA to detect changes in symptom severity over time and to establish the smallest change in score that is considered clinically meaningful to patients.
-
Methodology:
-
Responsiveness: In a longitudinal study or clinical trial, compare the change in OHSA scores in patients who have shown clinical improvement (e.g., based on a clinician's or patient's global impression of change) with those who have not.[8]
-
MCID Determination: Utilize anchor-based and distribution-based methods.
-
Anchor-based: Correlate changes in OHSA scores with a patient-reported anchor question about their perceived change in condition (e.g., Patient Global Impression of Change - PGI-C). The MCID is the mean change in OHSA score for the group of patients who report a minimal but important improvement.[10][11]
-
Distribution-based: Use statistical properties of the data, such as the standard error of measurement (SEM), to estimate the MCID.
-
-
Recent analyses of data from the SEQUOIA and REDWOOD trials for ampreloxetine (B605500) have established MCID thresholds for the OHSA.[10][11] For the OHSA composite score, the MCID for improvement was a reduction of 0.9 to 1.3 points. For worsening, it was an increase of 0.7 to 1.1 points. For the single item on dizziness/lightheadedness (OHSA item 1), the MCID for improvement was a reduction of 2.0 to 3.0 points.[10][11]
Visualizing the Validation Workflow and Key Relationships
The following diagrams, created using the DOT language, illustrate the key processes and relationships involved in validating the OHSA for a clinical trial.
Caption: Workflow for the validation of the OHSA.
Caption: Relationships in construct validity assessment.
Conclusion
The Orthostatic Hypotension Symptom Assessment (OHSA) is a robust and well-validated patient-reported outcome measure that is essential for evaluating the efficacy of new treatments for neurogenic orthostatic hypotension. Its comprehensive assessment of key nOH symptoms, coupled with established reliability, validity, and responsiveness, makes it a suitable primary or secondary endpoint in clinical trials. When planning a clinical trial for a new therapeutic agent, a rigorous validation of the OHSA within the specific trial population is paramount. This includes confirming its content and construct validity, reliability, and responsiveness to the intervention. By following the detailed experimental protocols outlined in this guide, researchers can ensure that the OHSA provides a meaningful and accurate measure of treatment benefit from the patient's perspective.
References
- 1. Epidemiology, Diagnosis, and Management of Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. rcpsych.ac.uk [rcpsych.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a questionnaire for orthostatic hypotension for routine clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autonomic dysfunction in patients with orthostatic dizziness: validation of orthostatic grading scale and comparison of Valsalva maneuver and head-up tilt testing results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Orthostatic Hypotension Questionnaire (OHQ): validation of a novel symptom assessment scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medrxiv.org [medrxiv.org]
- 11. researchgate.net [researchgate.net]
Comparative safety profiles of Ledasorexton and midodrine
Introduction
This guide provides a comprehensive overview of the safety profile of midodrine (B238276), a peripherally acting alpha-1 adrenergic agonist. Due to the inability to identify and retrieve information for a drug named "Ledasorexton," a direct comparative analysis cannot be provided. It is presumed that "this compound" may be a misnomer or an investigational compound not yet disclosed in publicly accessible data. The following sections detail the known safety aspects of midodrine to inform researchers, scientists, and drug development professionals.
Midodrine: An Overview
Midodrine is a prodrug that is enzymatically hydrolyzed to its active metabolite, desglymidodrine.[1][2] Desglymidodrine selectively activates alpha-1 adrenergic receptors in the arteriolar and venous vasculature, leading to vasoconstriction and an increase in blood pressure.[1][2] This mechanism of action makes it effective in the treatment of symptomatic orthostatic hypotension.[3] However, its effects are not without potential adverse reactions that warrant careful consideration.
Mechanism of Action of Midodrine
The following diagram illustrates the mechanism of action of midodrine.
References
A Comparative Guide to Droxidopa for Neurogenic Orthostatic Hypotension
Regarding the Terminology of Droxidopa vs. Ledasorexton
An extensive search of scientific literature and public drug databases reveals no information on a compound named "this compound." This term does not appear to correspond to a standard or investigational drug name. It is possible that "this compound" may be a non-standard internal codename, a proprietary research identifier not in the public domain, or a misspelling of another agent. Consequently, a direct comparison between Droxidopa and this compound cannot be performed. This guide will therefore provide a comprehensive overview of Droxidopa, presenting its performance, mechanism of action, and supporting experimental data as a reference for researchers, scientists, and drug development professionals.
Droxidopa: A Scientific Overview
Droxidopa, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is an orally administered synthetic amino acid precursor of the neurotransmitter norepinephrine (B1679862). It is approved for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing. This condition is often associated with primary autonomic failure syndromes such as Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF).
Mechanism of Action
Droxidopa acts as a prodrug that is converted into norepinephrine both peripherally and centrally. Unlike norepinephrine, Droxidopa can be taken orally and crosses the blood-brain barrier.[1][2] The conversion is catalyzed by the widely distributed enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][2] By increasing norepinephrine levels, Droxidopa enhances vascular tone, which helps to counteract the postural drop in blood pressure that defines nOH.[1][3] Norepinephrine exerts its pressor effects by acting as an agonist at α- and β-adrenergic receptors, inducing vasoconstriction and stimulating the heart.[1]
References
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Ledasorexton
For researchers and scientists at the forefront of drug development, the lifecycle of an investigational compound extends beyond the laboratory bench. The proper disposal of novel molecules like Ledasorexton is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
This compound: Chemical Profile
A clear understanding of a compound's properties is foundational to its safe handling. Below is a summary of the key chemical data for this compound.
| Property | Value |
| Molecular Formula | C₂₂H₃₂FN₅O₂ |
| Molecular Weight | 417.5 g/mol [1] |
| IUPAC Name | (2R)-2-cyclopropyl-2-[(1R,5S)-3-[(3S,4R)-1-(5-fluoropyrimidin-2-yl)-3-methoxypiperidin-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]acetamide[1] |
| Physical Description | Data not available |
| Solubility | Data not available |
| Stability | Data not available |
Core Disposal Protocol: A Step-by-Step Approach
Given that this compound is an investigational drug, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, its handling and disposal must be guided by the principles for managing new chemical entities and halogenated organic compounds. The following protocol is a comprehensive guide, but it is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[2][3]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any form, donning the appropriate PPE is mandatory. This minimizes the risk of exposure through inhalation, ingestion, or skin contact.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[4]
-
Eye Protection: Use chemical splash goggles to protect against accidental splashes.[4]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[4]
-
Respiratory Protection: All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5]
Waste Segregation: A Critical Step
Proper segregation of chemical waste is crucial for safe and compliant disposal. Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound .
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6]
-
Caution: Do not mix this compound waste with non-halogenated waste streams, as this complicates the disposal process and can increase costs.[6]
Waste Collection and Containerization
All materials contaminated with this compound must be collected and stored safely pending disposal.
-
Solid Waste: Collect solid this compound, contaminated weighing papers, and other contaminated disposable lab supplies in a dedicated, sealed container lined with a heavy-duty plastic bag.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, compatible container (e.g., glass or polyethylene). The container must be clearly labeled with "Halogenated Organic Waste" and a complete list of its contents, including all solvents.[6]
-
Labeling: All waste containers must be accurately labeled with the full chemical name "this compound" and any other components.[2] Avoid using abbreviations or chemical formulas.[2]
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area until they are collected by your institution's hazardous waste management service.[2]
Spill Management: Preparedness and Response
In the event of a spill, a swift and safe response is essential to mitigate exposure and environmental contamination.
-
Evacuation: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[4]
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.[4]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into the designated halogenated organic waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
Final Disposal: The Path to Destruction
The recommended method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration .[6][7]
-
Action: Arrange for the collection of your hazardous waste through your institution's EHS department. They will work with a licensed environmental disposal company.[6][8]
-
Documentation: Maintain meticulous records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.[8]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
By adhering to these rigorous safety and disposal protocols, the scientific community can continue its vital work in drug discovery while upholding its commitment to safety and environmental stewardship.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Operational Guidance for Handling Ledasorexton
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Ledasorexton, a novel research compound. In the absence of a specific Safety Data Sheet (SDS), this guidance is founded on established principles for managing new or uncharacterized substances in a laboratory setting. All personnel must treat this compound as a potentially hazardous material and adhere to the following protocols to ensure a safe working environment.
I. Compound Identification and Properties
While a comprehensive hazard profile for this compound is not publicly available, some of its fundamental chemical and physical properties have been identified. This information is critical for safe handling and experimental design.
| Property | Data | Source |
| Molecular Formula | C₂₂H₃₂FN₅O₂ | PubChem |
| Molecular Weight | 417.5 g/mol | PubChem |
| IUPAC Name | (2R)-2-cyclopropyl-2-[(1R,5S)-3-[(3S,4R)-1-(5-fluoropyrimidin-2-yl)-3-methoxypiperidin-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]acetamide | PubChem |
II. Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound.[1]
| Equipment | Specifications |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles for splash hazards. A face shield is recommended when handling larger quantities or if there is a risk of splashing. |
| Hand Protection | Nitrile or neoprene gloves should be worn to protect against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A standard laboratory coat must be worn. For procedures with a higher risk of contamination, chemical-resistant coveralls are advised. |
| Respiratory Protection | All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation. |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to minimize exposure and prevent contamination. The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Label the container clearly with the compound name, date received, and any known hazards.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be kept in secondary containment to mitigate spills.[1]
2. Preparation and Experimentation:
-
Before any procedure, review the experimental plan to identify potential hazards.[2]
-
All manipulations of this compound, especially weighing and dissolving, must be performed within a chemical fume hood.[1]
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.
-
Keep containers of this compound closed when not in use.
3. Spill Management:
-
In the event of a spill, treat it as a major incident.[1]
-
Evacuate the immediate area and notify your supervisor and the Environmental Health and Safety (EHS) department.[1]
-
Do not attempt to clean up a significant spill without appropriate training and PPE.
4. Decontamination:
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Rinse all glassware and equipment thoroughly.
The logical flow for handling this compound is depicted in the following diagram:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
